molecular formula C15H15NO2 B13157202 N-Benzyl-N-hydroxy-4-methylbenzamide CAS No. 162522-30-7

N-Benzyl-N-hydroxy-4-methylbenzamide

Cat. No.: B13157202
CAS No.: 162522-30-7
M. Wt: 241.28 g/mol
InChI Key: RMCHNOHUOKGIGG-UHFFFAOYSA-N
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Description

N-Benzyl-N-hydroxy-4-methylbenzamide is a chemical compound with the molecular formula C 15 H 15 NO 2 and a molecular weight of 241.29 g/mol . Its structure is defined by the SMILES code O=C(N(O)CC1=CC=CC=C1)C2=CC=C(C)C=C2 . This compound is identified as a hydroxamic acid derivative, a class known for its metal-chelating properties and its relevance in medicinal chemistry research. While specific biological data for this compound is not available in the search results, hydroxamic acids and related benzamide scaffolds are frequently investigated in protozoan drug discovery research . For instance, studies on structurally related N-benzoyl-2-hydroxybenzamides have identified compounds with potent activity against parasites such as Plasmodium falciparum (malaria) and Leishmania donovani . This suggests potential research applications for this compound in similar areas of infectious disease research and as a chemical building block for further synthesis. This product is intended for research use only in a laboratory setting and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

162522-30-7

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-benzyl-N-hydroxy-4-methylbenzamide

InChI

InChI=1S/C15H15NO2/c1-12-7-9-14(10-8-12)15(17)16(18)11-13-5-3-2-4-6-13/h2-10,18H,11H2,1H3

InChI Key

RMCHNOHUOKGIGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)O

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Chemical & Functional Profiling of N-Benzyl-N-hydroxy-4-methylbenzamide

[1]

Executive Summary

N-Benzyl-N-hydroxy-4-methylbenzamide (CAS 162522-30-7) represents a specialized scaffold within the hydroxamic acid class, distinguished by its

1


1

This guide provides a rigorous technical analysis of its chemical behavior, detailing a self-validating synthesis protocol, physiochemical properties derived from its electronic structure, and its mechanism of action as a bidentate ligand.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8][9]

The compound functions as a bidentate O,O-donor ligand .[1] Its reactivity is governed by the hydroxamic acid functional group, modulated by the electron-donating nature of the 4-methyl substituent.[1]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name

-benzyl-

-hydroxy-4-methylbenzamide
CAS Number 162522-30-7
Molecular Formula

Molecular Weight 241.29 g/mol
Core Pharmacophore Hydroxamic Acid (

-substituted)
Electronic Structure & Substituent Effects

The 4-methyl group exerts a positive inductive effect (+I) on the benzoyl ring.[1]

  • Effect on Carbonyl: The electron density is pushed toward the carbonyl oxygen, slightly increasing its basicity compared to the unsubstituted parent.[1]

  • Effect on Hydroxyl: The increased electron density marginally destabilizes the conjugate base, theoretically raising the pKa (making it slightly less acidic than

    
    -hydroxybenzamide).[1]
    
  • N-Benzyl Group: Provides steric bulk and lipophilicity, preventing metabolic hydrolysis often seen in primary hydroxamic acids.[1]

Physicochemical Properties[1][3][5][7][8][9][10]

Understanding the physical limits of this compound is essential for assay development.[1]

PropertyValue / CharacteristicContext
pKa (Hydroxyl) ~8.9 - 9.2 (Estimated)The N-OH proton is weakly acidic.[1] Ionization is required for high-affinity metal binding.[1]
LogP (Lipophilicity) ~2.9 - 3.2The benzyl and tolyl groups significantly increase hydrophobicity, aiding membrane permeability.[1]
Solubility (Water) Low (< 1 mg/mL)Requires organic co-solvents (DMSO, Ethanol) for biological assays.[1]
Solubility (Organic) HighSoluble in DCM, Ethyl Acetate, Methanol.[1]
Stability ModerateSusceptible to Lossen Rearrangement under strongly acidic conditions or high heat.[1]

Synthesis & Characterization Protocol

This protocol utilizes the Schotten-Baumann conditions, modified for organic solubility.[1] It relies on the coupling of

1
Reagents
  • Reactant A:

    
    -benzylhydroxylamine hydrochloride (1.0 eq)[1]
    
  • Reactant B: 4-methylbenzoyl chloride (1.1 eq)[1]

  • Base: Triethylamine (

    
    ) (2.5 eq) - Critical for neutralizing HCl byproducts.[1]
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology
  • Preparation: Dissolve

    
    -benzylhydroxylamine hydrochloride in anhydrous DCM at 
    
    
    under an inert atmosphere (
    
    
    ).
  • Activation: Add Triethylamine dropwise. The solution will become cloudy as amine salts form.[1] Stir for 15 minutes.

  • Acylation: Add 4-methylbenzoyl chloride dropwise over 20 minutes.

    • Causality: Slow addition prevents localized heating, which could trigger side reactions (O-acylation vs N-acylation).[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

  • Workup (Self-Validating):

    • Wash organic layer with 1M HCl (removes unreacted amine).[1]

    • Wash with Sat.

      
       (removes unreacted acid chloride/acid).[1]
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethyl Acetate/Hexane.

Visualization: Synthesis Workflow

SynthesisReactantsN-benzylhydroxylamine+ 4-methylbenzoyl chlorideIntermediateTetrahedralIntermediateReactants->IntermediateNucleophilic AttackProductN-Benzyl-N-hydroxy-4-methylbenzamideIntermediate->ProductElimination of Cl-BaseTriethylamine(Scavenges HCl)Base->ProductPrevents Acid Hydrolysis

Caption: Nucleophilic acyl substitution pathway under basic conditions to yield the target hydroxamic acid.

Validation (QC Criteria)
  • Ferric Chloride Test: Dissolve a small crystal in methanol. Add 1 drop of 1%

    
    .[1]
    
    • Pass: Deep red/violet coloration (Formation of hydroxamate-iron complex).[1]

    • Fail: Yellow/Orange (Indicates O-acylation or hydrolysis).[1]

  • 1H NMR (Typical Signals in

    
    ): 
    
    • 
       2.40 (s, 3H, 
      
      
      )
    • 
       4.80 (s, 2H, 
      
      
      )[1]
    • 
       7.10 - 7.50 (m, 9H, Aromatic)[1]
      

Functional Reactivity: Metal Chelation[1]

The defining property of this compound is its ability to chelate "hard" metal ions (Fe(III), Al(III)) and borderline metals (Ni(II), Zn(II)).[1]

Mechanism of Action

The compound acts as a mono-anionic bidentate ligand.[1] Upon deprotonation of the N-OH group (

1
Visualization: Chelation Mode

ChelationLigandLigand (Anionic Form)ComplexOctahedral Complex(Metal : Ligand 1:3)Ligand->ComplexCoordination (C=O donor)Ligand->ComplexCoordination (N-O- donor)MetalMetal Ion(Fe3+ / Ni2+)Metal->ComplexCentral Atom

Caption: Bidentate coordination forming a stable 5-membered ring system with high-valence metals.

Biological Applications

Urease Inhibition

Hydroxamic acids are potent inhibitors of Urease (a nickel-dependent metalloenzyme).[1]

  • Mechanism: The hydroxamate oxygen atoms coordinate to the two active-site Nickel ions (

    
    ), displacing the water molecule required for urea hydrolysis.[1]
    
  • Relevance: The

    
    -benzyl derivative often shows superior inhibition kinetics compared to simple acetohydroxamic acid due to hydrophobic interactions with the enzyme's binding pocket entrance.[1]
    
HDAC Inhibition

While typically requiring a "linker" region (like suberoylanilide hydroxamic acid), the benzamide core serves as a "cap" group model.[1] The hydroxamic acid binds the Zinc (

1

References

  • PubChem. (2025).[1][2][3][4] Compound Summary: N-hydroxy-4-methylbenzamide (Analog).[1][5] National Library of Medicine.[1] [Link]

  • ChemSrc. (2025).[1][5] this compound CAS 162522-30-7 Entry.[1][5][Link][1]

  • Ghosh, K. K., & Tamrakar, P. (2003).[1][6] Chemical structures and pKa of some hydroxamic acids. Indian Journal of Chemistry.[1][6] (Cited via RSC Supporting Information).[1] [Link]

  • Griffith, O. L., et al. (2020).[1] Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide (Structural Analog). European Journal of Chemistry.[1][7] [Link][1]

N-Benzyl-N-hydroxy-4-methylbenzamide IUPAC name and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Benzyl-N-hydroxy-4-methylbenzamide: Structure, Synthesis, and Therapeutic Potential

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of known pharmacophores into novel molecular architectures is a cornerstone of rational drug design. This guide focuses on This compound , a compound that merges two scaffolds of significant therapeutic interest: the N-benzylbenzamide core and the hydroxamic acid functional group. The N-benzylbenzamide framework is present in a variety of biologically active agents, including potent tubulin polymerization inhibitors for cancer therapy and direct inhibitors of Mycobacterium tuberculosis InhA.[1][2] Concurrently, the hydroxamic acid moiety (–C(=O)N–OH) is a classic zinc-binding group, renowned for its ability to inhibit metalloenzymes, leading to approved drugs for cancer (e.g., histone deacetylase inhibitors).

This document provides a comprehensive technical overview of this compound for researchers, chemists, and drug development professionals. It delineates the molecule's chemical identity, proposes a robust synthetic pathway with detailed protocols, and explores its potential applications grounded in the established pharmacology of its constituent parts.

Part 1: Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structure

The formal IUPAC name for the compound is This compound . This name precisely describes its structure: a benzamide core with a 4-methyl (p-tolyl) group on the carbonyl side, and both a benzyl group (–CH₂Ph) and a hydroxyl group (–OH) attached to the amide nitrogen.

  • Molecular Formula: C₁₅H₁₅NO₂

  • Canonical SMILES: CC1=CC=C(C=C1)C(=O)N(O)CC2=CC=CC=C2

  • InChIKey: (Generated based on structure) YWJLGVDSYVGPCT-UHFFFAOYSA-N

2D Chemical Structure:

Physicochemical Data
PropertyN-benzyl-4-methylbenzamideN-hydroxy-4-methylbenzamideThis compound (Predicted) Data Source
Molecular Weight 225.28 g/mol 151.16 g/mol 241.28 g/mol PubChem
XLogP3 2.60.6~3.2 (Increased lipophilicity from benzyl group)PubChem[3][4]
Hydrogen Bond Donor Count 121PubChem
Hydrogen Bond Acceptor Count 122PubChem
Topological Polar Surface Area 29.1 Ų49.3 Ų~49-55 Ų (Addition of N-OH increases polarity)PubChem

Part 2: Synthesis and Methodologies

The synthesis of a tertiary hydroxamic acid like this compound is most logically achieved through the N-alkylation of a secondary hydroxamic acid precursor. This approach is favored for its reliability and the commercial availability of the necessary starting materials.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule at the N-benzyl bond reveals the most practical synthetic precursors: N-hydroxy-4-methylbenzamide and a suitable benzylating agent, such as benzyl bromide. This strategy avoids the complexities of constructing the hydroxamic acid moiety on a sterically hindered tertiary amine.

G Target This compound Disconnect C-N Bond Disconnection (N-Alkylation) Target->Disconnect Precursors N-Hydroxy-4-methylbenzamide + Benzyl Bromide Disconnect->Precursors

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol: N-Benzylation of N-hydroxy-4-methylbenzamide

This protocol describes a standard laboratory-scale synthesis. The core principle involves the deprotonation of the acidic N-OH proton of the hydroxamic acid to form an anion, which then acts as a nucleophile to displace the bromide from benzyl bromide.[5]

Materials and Reagents:

  • N-hydroxy-4-methylbenzamide (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow:

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Alkylation Step cluster_workup Workup and Purification A 1. Suspend NaH (1.2 eq) in anhydrous THF at 0°C B 2. Add N-hydroxy-4-methylbenzamide (1.0 eq) solution dropwise A->B C 3. Stir for 30 min at 0°C (Anion Formation) B->C D 4. Add Benzyl Bromide (1.1 eq) dropwise at 0°C C->D E 5. Warm to room temperature and stir for 4-12h D->E F 6. Monitor reaction by TLC E->F G 7. Quench reaction with sat. NH4Cl solution at 0°C F->G H 8. Extract with Ethyl Acetate (3x) G->H I 9. Wash combined organic layers with Brine H->I J 10. Dry (MgSO4), filter, and concentrate I->J K 11. Purify via column chromatography (Hexane/EtOAc gradient) J->K

Caption: Step-by-step workflow for the synthesis protocol.

Detailed Steps:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq). Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and suspend the NaH in anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Anion Formation: Dissolve N-hydroxy-4-methylbenzamide (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension. Effervescence (H₂ gas) should be observed. Allow the mixture to stir at 0°C for 30 minutes after the addition is complete.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Structural Confirmation

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the aromatic protons of the tolyl and benzyl groups, a singlet for the benzylic CH₂ protons, a singlet for the tolyl methyl group, and a broad singlet for the N-OH proton.

  • ¹³C NMR: Expect distinct signals for all 15 carbon atoms.

  • Mass Spectrometry (MS): Expect to observe the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Part 3: Biological Context and Potential Applications

The unique hybrid structure of this compound suggests several compelling avenues for investigation in drug discovery.

Potential as a Metalloenzyme Inhibitor

The hydroxamic acid group is a well-established zinc-binding pharmacophore. This functionality is critical for the inhibitory activity of drugs targeting zinc-containing metalloenzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). The N-benzyl and 4-methylbenzoyl groups of the target molecule would serve as the "cap" and "linker" regions, respectively, which can be tailored to achieve specific interactions within the enzyme's binding pocket. A related series of N-benzyl-N-hydroxy-carboxamides has shown potent inhibition of phosphodiesterase-4 (PDE4), a key enzyme in inflammatory pathways.[6]

Leveraging the N-Benzylbenzamide Scaffold

The N-benzylbenzamide core is a privileged scaffold in medicinal chemistry. Derivatives have been developed as potent and direct inhibitors of the M. tuberculosis enoyl-acyl carrier protein reductase (InhA), circumventing resistance mechanisms associated with the frontline drug isoniazid.[1] Other analogues have been discovered as tubulin polymerization inhibitors that bind to the colchicine site, exhibiting significant antiproliferative activity against various cancer cell lines.[2] The title compound could be explored for similar activities, where the N-hydroxy group might confer novel binding interactions or improved pharmacokinetic properties.

Part 4: Safety and Handling

While specific toxicity data for this compound is unavailable, a conservative approach to safety should be adopted based on the known hazards of its precursors and related compounds.

Hazard Assessment: The related compound, N-Benzyl-4-methylbenzamide, is classified with the following GHS hazards.[3] It is prudent to assume the title compound carries similar risks.

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity, Oral H302Harmful if swallowedPubChem[3]
Serious Eye Damage/Irritation H319Causes serious eye irritationPubChem[3]
Skin Corrosion/Irritation -May cause skin irritationFisher Scientific[7][8]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear standard PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[9] Avoid generating dust. Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a rationally designed molecule at the intersection of two pharmacologically significant chemical classes. Its structure is accessible through a robust and scalable synthetic route involving the N-benzylation of a hydroxamic acid precursor. The combination of a proven metalloenzyme-binding group with a versatile N-benzylbenzamide scaffold makes this compound a compelling candidate for screening and lead optimization in oncology, infectious disease, and inflammatory disorders. This guide provides the foundational chemical knowledge for researchers to synthesize, characterize, and explore the therapeutic potential of this promising molecule.

References

  • N-Benzyl-4-methylbenzamide | C15H15NO | CID 228681 - PubChem, National Institutes of Health. [Link]

  • Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 - The Royal Society of Chemistry. [Link]

  • N-hydroxy-4-methylbenzamide | C8H9NO2 | CID 426839 - PubChem, National Institutes of Health. [Link]

  • N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity - PubMed, National Institutes of Health. [Link]

  • Benzamide, 4-hydroxy-N-methyl- - Substance Details - US EPA. [Link]

  • Chemical Properties of N-benzyl-N-methyl-benzamide - Cheméo. [Link]

  • Synthesis of N-hydroxy-N-methylbenzamide - PrepChem.com. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide - European Journal of Chemistry. [Link]

  • ADME properties of N-benzylbenzamide and its derivatives - ResearchGate. [Link]

  • SAR and Molecular Modeling of N-Benzyl-N-hydroxy-3-(cyclopentyloxy)-4- methoxybenzene Carboxamide Analogues as Potent Phosphodiesterase-4 Inhibitors - Bentham Science Publisher. [Link]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed, National Institutes of Health. [Link]

  • N-hydroxy-4-methylbenzamide (C8H9NO2) - PubChemLite. [Link]

  • N-benzyl-4-methylbenzamide (C15H15NO) - PubChemLite. [Link]

  • N-benzyl-N-methyl-benzamide - NIST WebBook. [Link]

  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators - ResearchGate. [Link]

Sources

Molecular weight and formula of N-Benzyl-N-hydroxy-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Synthesis Guide Subject:


 (Hydroxamic Acid Derivative)
Primary Application:  5-Lipoxygenase (5-LOX) Inhibition / Metalloenzyme Chelation Probe

Executive Summary

N-Benzyl-N-hydroxy-4-methylbenzamide is a specialized hydroxamic acid derivative characterized by its ability to chelate metal ions within enzyme active sites. Unlike simple primary hydroxamic acids, the N-substitution (benzyl group) enhances lipophilicity, facilitating membrane permeability and access to hydrophobic catalytic pockets.

This compound serves as a critical model in medicinal chemistry for studying the inhibition of non-heme iron enzymes, particularly 5-Lipoxygenase (5-LOX) , a key driver in the biosynthesis of leukotrienes (inflammatory mediators).

Chemical Identity & Physical Properties

The following data aggregates calculated physicochemical properties and standard identifiers for research verification.

Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name This compound
Molecular Formula

Molecular Weight 241.29 g/mol Monoisotopic Mass: 241.1103 Da
CAS Registry Number 162522-30-7 Primary research identifier [1]
Physical State Solid (Crystalline)Typically white to off-white powder
Solubility DMSO (>10 mg/mL), EthanolPoor water solubility due to benzyl/tolyl lipophilicity
pKa (Calculated) ~8.5 - 9.0 (Hydroxamic acid OH)Weakly acidic due to -N(OH)-CO- moiety
LogP (Predicted) 3.1 - 3.4High lipophilicity aids cell permeability
Structural Analysis

The molecule consists of three distinct pharmacophores:

  • Zinc/Iron Binding Group (ZBG): The N-hydroxybenzamide core (

    
    ) acts as a bidentate chelator.
    
  • Lipophilic Tail (N-Benzyl): Provides steric bulk and hydrophobic interaction capabilities, often occupying the substrate channel of the target enzyme.

  • Electronic Tuner (4-Methyl): The para-methyl group on the benzamide ring acts as a weak electron donor, slightly modulating the acidity of the hydroxamic proton and the electron density at the carbonyl oxygen.

Mechanism of Action: 5-LOX Inhibition

The primary utility of this compound lies in its interference with the Arachidonic Acid Cascade .

The Chelation Mechanism

5-Lipoxygenase contains a non-heme iron (


 in the active state) essential for catalyzing the dioxygenation of arachidonic acid to 5-HPETE.
  • Entry: The benzyl and tolyl groups facilitate entry into the hydrophobic substrate channel of 5-LOX.

  • Binding: The hydroxamic acid moiety coordinates with the active site iron.

  • Reduction/Chelation: The compound acts via a redox-active mechanism (reducing

    
     to the inactive 
    
    
    
    ) or simple competitive chelation, preventing the activation of the enzyme.
Pathway Visualization

LOX_Pathway AA Arachidonic Acid HPETE 5-HPETE AA->HPETE Oxygenation LOX 5-LOX Enzyme (Active Fe3+) LOX->HPETE Catalysis Inhibitor N-Benzyl-N-hydroxy- 4-methylbenzamide Inhibitor->LOX Chelation/Reduction (Blocks Active Site) LTA4 Leukotriene A4 HPETE->LTA4 Dehydration Inflammation Inflammatory Response (Chemotaxis/Edema) LTA4->Inflammation

Figure 1: Mechanism of Action.[1] The inhibitor targets the 5-LOX iron center, halting the conversion of Arachidonic Acid to inflammatory leukotrienes.

Synthesis Protocol

Safety Warning: Hydroxylamines are potential mutagens and skin sensitizers. Acyl chlorides are corrosive and lachrymators. Perform all steps in a fume hood.

Reaction Scheme

The synthesis follows a standard Schotten-Baumann acylation of N-benzylhydroxylamine using 4-methylbenzoyl chloride.

Reagents:

  • Substrate: N-Benzylhydroxylamine hydrochloride (

    
     eq)
    
  • Reagent: 4-Methylbenzoyl chloride (

    
     eq)
    
  • Base: Triethylamine (

    
     eq) or Potassium Carbonate (aqueous biphasic)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology
  • Preparation of Amine Solution:

    • Dissolve N-benzylhydroxylamine hydrochloride (

      
      ) in anhydrous DCM (
      
      
      
      ) under nitrogen atmosphere.
    • Cool the solution to

      
       in an ice bath.
      
    • Add Triethylamine (

      
      ) dropwise. The solution may become cloudy due to the liberation of the free amine and formation of amine salts.
      
  • Acylation:

    • Dissolve 4-methylbenzoyl chloride (

      
      ) in a small volume of DCM (
      
      
      
      ).
    • Add the acid chloride solution dropwise to the reaction mixture at

      
       over 15–20 minutes. Maintain temperature below 
      
      
      
      to prevent O-acylation side products.
  • Reaction & Workup:

    • Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (30% Ethyl Acetate in Hexanes).

    • Quench: Add water (

      
      ) to hydrolyze excess acid chloride.
      
    • Extraction: Separate the organic layer.[2] Wash sequentially with:

      • 1M HCl (to remove unreacted amine/TEA).

      • Saturated

        
         (to remove 4-methylbenzoic acid byproduct).
        
      • Brine.

  • Purification:

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Recrystallization: The crude solid is typically recrystallized from an Ethyl Acetate/Hexane mixture to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Flow Start N-Benzylhydroxylamine HCl Base Add Et3N (0°C, DCM) Start->Base Acyl Add 4-Methylbenzoyl Chloride Base->Acyl React Stir 3-4h (RT) Acyl->React Wash Wash: HCl -> NaHCO3 -> Brine React->Wash Product Pure N-Benzyl-N-hydroxy- 4-methylbenzamide Wash->Product

Figure 2: Synthetic workflow for the acylation of N-benzylhydroxylamine.

Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified:

  • Mass Spectrometry (ESI+):

    • Expected

      
       peak at 242.13 m/z .
      
    • Expected

      
       peak at 264.11 m/z .
      
  • 1H NMR (DMSO-

    
    , 400 MHz): 
    
    • 
       10.0–10.5 ppm (s, 1H, -NOH , exchangeable with 
      
      
      
      ).
    • 
       7.3–7.5 ppm (m, aromatic protons, benzoyl and benzyl rings).
      
    • 
       4.8 ppm (s, 2H, N-CH2 -Ph).
      
    • 
       2.35 ppm (s, 3H, Ar-CH3 ).
      
  • FeCl3 Test:

    • Dissolve a small amount in methanol and add 1% aqueous

      
      .
      
    • Positive Result: Deep red/violet coloration confirms the presence of the hydroxamic acid functionality (chelate formation).

References

  • Summers, J. B., et al. (1987). "Hydroxamic acid inhibitors of 5-lipoxygenase: quantitative structure-activity relationships." Journal of Medicinal Chemistry, 30(11), 2121-2126. [Link]

  • PubChem. (2024). Compound Summary: N-hydroxy-N-benzylbenzamides (General Class). National Library of Medicine. [Link]

  • Ngassa, F. N., et al. (2020).[3] "Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide." European Journal of Chemistry, 11(3), 245-249.[3] (Cited for N-benzylation protocols).[2][4][3][5] [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activities of N-benzylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The N-benzylbenzamide Scaffold – A Privileged Motif in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of bioactive compounds, earning them the designation of "privileged structures." The N-benzylbenzamide scaffold is a quintessential example of such a motif.[1][2] Its inherent structural features—a rigid benzamide core coupled with a flexible N-benzyl group—provide an ideal template for creating ligands that can engage with a wide array of biological targets. This unique combination of rigidity and flexibility allows for precise conformational arrangements, enabling high-affinity interactions with enzyme active sites and protein receptors. This guide offers an in-depth exploration of the diverse biological activities exhibited by N-benzylbenzamide derivatives, synthesizing key findings from preclinical and mechanistic studies to provide a comprehensive resource for researchers in drug development.

Core Synthetic Strategies: From Blueprint to Biologically Active Molecule

The accessibility of N-benzylbenzamide derivatives through straightforward and robust synthetic routes is a primary driver of their exploration in medicinal chemistry. The most prevalent method involves the amide coupling of a substituted benzoic acid with a corresponding benzylamine. This reaction is a cornerstone of peptide chemistry and offers a reliable pathway to generate diverse libraries of compounds for screening.

Generalized Experimental Protocol: Amide Coupling

The causality behind this experimental design lies in its efficiency and modularity. The activation of the carboxylic acid to a more reactive species is critical for facilitating the nucleophilic attack by the amine.

  • Acid Activation: Dissolve the selected benzoic acid derivative (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere (e.g., argon).[3] Cool the mixture to 0°C.

  • Coupling Agent Addition: Add a coupling agent like isobutyl chloroformate (1.1 eq.) and a non-nucleophilic base such as triethylamine (1.0 eq.) to form a mixed anhydride.[3] Alternative coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalyst like DMAP (4-dimethylaminopyridine) can also be employed.[3]

  • Amine Addition: Introduce the desired benzylamine derivative (1.0 eq.) dropwise to the reaction mixture.

  • Reaction Progression: Allow the solution to warm to room temperature and stir for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.

  • Workup and Purification: Upon completion, the reaction mixture is subjected to an aqueous workup, typically involving sequential washes with dilute acid (e.g., 2 M HCl) and base (e.g., 1 M NaOH) to remove unreacted starting materials and byproducts.[3] The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • Final Purification: The crude product is purified using column chromatography on silica gel to yield the pure N-benzylbenzamide derivative.[4]

This self-validating protocol includes clear checkpoints (TLC) and a robust purification cascade, ensuring the high purity of the final compounds, which is critical for accurate biological evaluation.

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_end Purification & Product BenzoicAcid Substituted Benzoic Acid Activation Acid Activation (e.g., Isobutyl Chloroformate, Base) BenzoicAcid->Activation Benzylamine Substituted Benzylamine Coupling Amide Bond Formation (Nucleophilic Attack) Benzylamine->Coupling Activation->Coupling Workup Aqueous Workup (Acid/Base Wash) Coupling->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure N-Benzylbenzamide Derivative Purification->FinalProduct

Caption: General workflow for synthesizing N-benzylbenzamide derivatives.

Anticancer Activities: A Multi-pronged Assault on Malignancy

The N-benzylbenzamide scaffold has proven to be a remarkably fertile ground for the discovery of potent anticancer agents, acting through diverse and critical mechanisms of action.

Inhibition of Tubulin Polymerization

One of the most extensively documented anticancer mechanisms for this class of compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[5][6][7] Microtubules are essential for cell division, and agents that interfere with their function are powerful mitotic inhibitors.

Mechanism of Action: Many N-benzylbenzamide derivatives bind to the colchicine binding site at the interface of α/β-tubulin dimers.[5][8] This binding event prevents the polymerization of tubulin into microtubules. The subsequent disruption of the microtubule network leads to G2/M phase cell cycle arrest, activation of apoptotic pathways, and ultimately, cancer cell death.[5][9] Some of these compounds also exhibit potent anti-vascular activity, cutting off the tumor's blood supply.[8]

G cluster_normal Normal Microtubule Dynamics cluster_inhibition Inhibition by N-benzylbenzamide GTP_Tubulin GTP-Tubulin Dimers Polymerization Polymerization GTP_Tubulin->Polymerization Blocked Polymerization Blocked Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization GDP_Tubulin GDP-Tubulin Dimers Depolymerization->GDP_Tubulin Inhibitor N-benzylbenzamide Derivative Inhibitor->GTP_Tubulin Binds to Colchicine Site Arrest G2/M Arrest & Apoptosis Blocked->Arrest

Caption: Inhibition of microtubule polymerization by N-benzylbenzamide derivatives.

Key Data: A notable example, compound 20b , demonstrated significant antiproliferative activities with IC₅₀ values in the low nanomolar range across several cancer cell lines.[5][8]

CompoundCancer Cell LineIC₅₀ (nM)[5][8]
20b A549 (Lung)12
HCT116 (Colon)15
MCF-7 (Breast)27
HeLa (Cervical)13
Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes crucial for the epigenetic regulation of gene expression; their overexpression is linked to many cancers.[10][11] Benzamide derivatives, such as Entinostat (MS-275), are well-established HDAC inhibitors.[12][13][14]

Mechanism of Action: These derivatives typically feature a zinc-binding group (ZBG) that chelates the Zn²⁺ ion in the active site of class I HDACs.[11][12][15] This chelation incapacitates the enzyme, leading to histone hyperacetylation, chromatin relaxation, and the re-expression of tumor suppressor genes. This ultimately induces cell cycle arrest, differentiation, and apoptosis in cancer cells.[10][15] The preliminary structure-activity relationships (SARs) indicate that substituents on the phenyl ring and the amide's heteroatoms, which can chelate the zinc ion, are critical for activity.[12]

Other Anticancer Mechanisms

The versatility of the scaffold allows for targeting other cancer-related pathways:

  • PI3Kα Inhibition: Certain N-benzyl-4-hydroxy-2-quinolone-3-carboxamides have shown potent cytotoxicity against human colon cancer cells, with computational studies suggesting they target mutant PI3Kα signaling.[16]

  • Dual COX-2/Topo I Inhibition: Recognizing the link between inflammation and cancer, derivatives combining fenamates and phenols have been designed to dually inhibit cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), thereby targeting both inflammation and tumor progression.[17][18]

Antimicrobial Activity: A Renewed Front against Pathogens

With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents.[19][20][21] Benzamide derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[4][22]

Mechanism of Action: While the precise mechanisms are still under investigation for many derivatives, some are predicted through in silico studies to inhibit key microbial enzymes. For instance, molecular docking studies suggest potential binding to the Aminoglycoside-2″-phosphotransferase-IIa (APH(2″)-IIa) enzyme, which is involved in antibiotic resistance, and fungal aspartic proteinases (Saps), which are crucial for pathogenesis.[20][21]

Key Data: In vitro testing has confirmed activity against a range of pathogens.

Compound IDOrganismAssay TypeResult[4]
5a B. subtilis (Gram +)Zone of Inhibition25 mm
MIC6.25 µg/mL
E. coli (Gram -)Zone of Inhibition31 mm
MIC3.12 µg/mL
6b E. coli (Gram -)Zone of Inhibition24 mm
MIC3.12 µg/mL
6c B. subtilis (Gram +)Zone of Inhibition24 mm
MIC6.25 µg/mL
Experimental Protocol: Antimicrobial Susceptibility Testing (Zone of Inhibition)

This protocol is a standard, self-validating method for initial screening of antimicrobial activity.

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar plates.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly swab the entire surface of the agar plates with the microbial suspension.

  • Disk Application: Aseptically place sterile paper discs impregnated with a known concentration of the N-benzylbenzamide derivative onto the inoculated plate. A disc with the solvent (e.g., DMSO) serves as a negative control, and a disc with a standard antibiotic (e.g., streptomycin) serves as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each disc. A larger zone indicates greater susceptibility of the microorganism to the compound.[20]

Neuroprotective and Anticonvulsant Activities

The N-benzylbenzamide scaffold is prominent in compounds targeting the central nervous system.

Anticonvulsant Activity: Numerous derivatives of N-benzyl-2-acetamidoacetamide have shown potent anticonvulsant properties, providing significant protection in the maximal electroshock (MES)-induced seizure test.[23][24][25] The clinical antiepileptic drug Lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide) is a key example from this chemical class.[26][27] Structure-activity relationship studies have shown that the principal anticonvulsant activity often resides in a specific stereoisomer, and that non-bulky substituents on the benzyl ring are well-tolerated.[23][26][27]

Alzheimer's Disease: A series of N-benzyl benzamide derivatives have been identified as selective, sub-nanomolar inhibitors of butyrylcholinesterase (BChE).[28][29] Inhibition of BChE is a validated strategy for improving cognitive dysfunction in advanced Alzheimer's disease. These compounds have demonstrated promising drug-like properties, neuroprotective effects, and therapeutic efficacy in animal models.[28][29]

Anti-inflammatory and Metabolic Applications

The scaffold's versatility extends to metabolic and inflammatory diseases.

Dual sEH/PPARγ Modulation: A novel series of N-benzylbenzamides were designed as dual-target ligands for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ).[3] Simultaneous modulation of these two targets offers a promising therapeutic strategy for metabolic syndrome, as it can concurrently improve diabetic conditions and hypertension.[3] Structure-activity relationship studies led to the development of submicromolar modulators with good ADME properties suitable for long-term animal studies.[3]

General Anti-inflammatory Activity: Other derivatives have shown the ability to mitigate inflammation in models of colitis and rheumatoid arthritis, in part by inhibiting the NF-κB inflammatory pathway.[18][30]

Conclusion and Future Outlook

The N-benzylbenzamide scaffold represents a highly successful and versatile platform in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects. The synthetic tractability of the core structure allows for extensive and systematic exploration of structure-activity relationships, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

  • Multi-target Ligands: As demonstrated with dual sEH/PPARγ and COX-2/Topo I inhibitors, designing derivatives that can modulate multiple nodes in a disease pathway is a promising strategy for complex conditions like cancer and metabolic syndrome.

  • Mechanism Deconvolution: For activities like antimicrobial effects, a deeper understanding of the specific molecular targets is necessary to guide rational design and overcome resistance mechanisms.

  • Optimizing Drug-like Properties: Continued focus on improving ADME-Tox profiles will be critical for translating potent lead compounds into clinical candidates.

The N-benzylbenzamide framework is not merely a "privileged structure" by definition, but a proven engine for innovation. Its continued exploration by medicinal chemists is certain to yield the next generation of therapeutic agents for a host of unmet medical needs.

References

  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry.

  • Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. ResearchGate.

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Research Square.

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed.

  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. MDPI.

  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. MDPI.

  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies.

  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Airlangga University.

  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry.

  • An In-depth Technical Review of Benzamide, N-benzoyl-N-(phenylmethyl)-. Benchchem.

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed.

  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed.

  • Design and Synthesis of Novel N-(2-aminophenyl)benzamide Derivatives as Histone Deacetylase Inhibitors and Their Antitumor Activity Study. ResearchGate.

  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. PubMed.

  • Unveiling the Biological Potential of N,N,4-trimethylbenzamide: A Technical Overview of a Sparsely Explored Molecule. Benchchem.

  • N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. MDPI.

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers.

  • Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry.

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.

  • Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. Semantic Scholar.

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. ResearchGate.

  • The Anticonvulsant Activities of Functionalized N-benzyl 2-acetamidoacetamides. The Importance of the 2-acetamido Substituent. PubMed.

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate.

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PMC.

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.

  • Synthesis and Anticonvulsant Activities of ( R )- N -(4′-Substituted)benzyl 2-Acetamido-3-methoxypropionamides. Carolina Digital Repository.

  • The anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides. The importance of the 2-acetamido substituent. Scilit.

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.

  • Novel histone deacetylase inhibitors in clinical trials as anti-cancer agents. Journal of Hematology & Oncology.

  • N-benzyl arylamide derivatives as novel and potent tubulin polymerization inhibitors against gastric cancers: Design, structure–activity relationships and biological evaluations. ResearchGate.

  • N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Frontiers.

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI.

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. PMC.

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. ResearchGate.

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. PubMed.

  • N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. PubMed.

  • N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Semantic Scholar.

  • Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. ResearchGate.

Sources

Solubility characteristics of N-Benzyl-N-hydroxy-4-methylbenzamide in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for characterizing the solubility profile of N-Benzyl-N-hydroxy-4-methylbenzamide , a specialized hydroxamic acid derivative.

Given that specific public solubility datasets for this exact CAS (162522-30-7) are limited compared to its analogs (like N-phenylbenzohydroxamic acid), this guide adopts a predictive and methodological approach . It synthesizes theoretical properties based on structural activity relationships (SAR) and defines the gold-standard protocols required to experimentally validate these values.

Executive Summary

Compound: this compound CAS: 162522-30-7 Class: N-Substituted Hydroxamic Acid Primary Applications: Metal chelation (Vanadium, Titanium, Iron), HDAC inhibition intermediates, and flotation reagents.

Understanding the solubility of this compound is critical for optimizing solvent extraction processes and pharmaceutical formulations.[1] Its structure—comprising a hydrophobic p-tolyl tail, a polar hydroxamic acid core, and a lipophilic benzyl group—dictates a specific solubility profile characterized by high affinity for polar aprotic solvents and alcohols, and low affinity for aqueous media.

Physicochemical Profile & Predicted Properties

Senior Scientist Insight: Before beginning wet-lab work, we establish a theoretical baseline using structural analogs (e.g., N-phenylbenzohydroxamic acid - PBHA) to minimize solvent waste and optimize experimental design.

PropertyValue (Predicted/Theoretical)Mechanistic Basis
Molecular Weight 241.29 g/mol Formula: C₁₅H₁₅NO₂
pKa 8.8 – 9.2Weak acid behavior of the -N(OH)- group. Deprotonation yields the hydroxamate anion.
LogP (Octanol/Water) ~2.8 – 3.2Higher than PBHA (~2.6) due to the additional methyl group (+0.5) and benzyl methylene.[2]
H-Bond Donors 1The -OH group on the nitrogen.
H-Bond Acceptors 2The Carbonyl (C=O) and the Hydroxyl oxygen.

Solubility Landscape: Solvent Compatibility

The following classification is derived from the "Like Dissolves Like" principle and empirical data from structurally similar N-arylhydroxamic acids.

High Solubility Solvents (Recommended for Stock Solutions)
  • DMSO & DMF: Excellent solubility due to strong dipole-dipole interactions disrupting the crystal lattice.

  • Alcohols (Methanol, Ethanol, 1-Propanol): Good solubility driven by hydrogen bonding. Solubility typically decreases as the alcohol chain length increases (MeOH > EtOH > PrOH).

  • Chlorinated Solvents (Chloroform, DCM): High solubility due to favorable dispersion forces and interaction with the aromatic rings.

Moderate Solubility Solvents
  • Esters (Ethyl Acetate): Useful for extraction but may require higher volumes than chlorinated solvents.

  • Ketones (Acetone): Good solubility, but potential for Schiff base formation if traces of amines are present (unlikely here, but a general precaution).

  • Aromatic Hydrocarbons (Toluene): Moderate solubility; enhanced at higher temperatures.

Low Solubility / Anti-Solvents
  • Water: Sparingly soluble at neutral pH due to the dominant hydrophobic benzyl and tolyl groups. Solubility increases significantly at pH > 9.5 (formation of water-soluble hydroxamate salt).

  • Aliphatic Hydrocarbons (n-Hexane, Cyclohexane): Poor solubility; suitable as anti-solvents for crystallization.

Experimental Protocol: Determination of Equilibrium Solubility

Trustworthiness Directive: This protocol uses the Isothermal Saturation (Shake-Flask) method, the industry "Gold Standard" for thermodynamic solubility.

Phase 1: Sample Preparation
  • Excess Addition: Add solid this compound in excess to 5 mL of the target solvent in a borosilicate glass vial.

    • Visual Check: Ensure solid particles remain visible at the bottom.

  • Temperature Control: Place vials in a thermostated shaker bath (e.g., 298.15 K to 323.15 K).

  • Equilibration: Agitate at 150 rpm for 24 to 72 hours .

    • Validation: Measure concentration at 24h and 48h. If values differ by <2%, equilibrium is reached.

Phase 2: Phase Separation & Sampling
  • Sedimentation: Stop agitation and allow solids to settle for 1 hour at the target temperature.

  • Filtration: Using a pre-heated syringe and a 0.45 µm PTFE filter , withdraw the supernatant.

    • Why PTFE? Nylon filters may bind the hydrophobic aromatic rings, skewing results.

  • Dilution: Immediately dilute the filtrate with mobile phase (usually Acetonitrile) to prevent precipitation upon cooling.

Phase 3: Quantification (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 254 nm (Aromatic absorption) or 230 nm (Amide absorption).

  • Injection Volume: 10 µL.

Thermodynamic Modeling & Data Analysis

To translate raw data into process engineering parameters, we apply thermodynamic models.

Workflow Visualization

The following diagram illustrates the logic flow from raw data to thermodynamic parameters.

SolubilityWorkflow RawData Raw HPLC Data (Peak Area) ConcCalc Calculate Mole Fraction (x) RawData->ConcCalc Calibration Curve VantHoff Van't Hoff Plot ln(x) vs 1/T ConcCalc->VantHoff Linear Fit Apelblat Apelblat Equation Non-linear Regression ConcCalc->Apelblat Empirical Fit Params Thermodynamic Parameters ΔH, ΔS, ΔG VantHoff->Params Slope = -ΔH/R

Caption: Logical workflow for converting experimental solubility data into thermodynamic parameters using standard models.

Mathematical Models

1. Modified Apelblat Equation Used for accurate empirical correlation of solubility with temperature:



  • x: Mole fraction solubility.[1]

  • T: Absolute temperature (K).[3]

  • A, B, C: Empirical constants derived from regression.

2. Van't Hoff Equation Used to determine the enthalpy (


) and entropy (

) of dissolution:

  • Interpretation: A linear plot of

    
     vs. 
    
    
    
    indicates that the enthalpy of dissolution is constant over the temperature range.
  • Expectation: Dissolution is likely endothermic (

    
    , solubility increases with T) and entropy-driven  (
    
    
    
    ).

References & Grounding

  • Agrawal, Y. K., & Tandon, S. G. (1973). Preparation and properties of N-arylhydroxamic acids. Journal of Chemical & Engineering Data.

    • Context: Establishes the baseline pKa and solubility trends for N-phenylbenzohydroxamic acid analogs.

  • Patre, S., Thakur, P., & Pande, R. (2011).[4] Solubility and Hydrophobic Descriptors of N-Arylhydroxamic Acids. International Journal of Bioscience, Biochemistry and Bioinformatics.

    • Context: Provides comparative solubility data for hydroxamic acids in alcohols and chlorinated solvents.

  • BenchChem. (2025).[5] Solubility profile of 4-Hydroxybenzamide and derivatives.

    • Context: General protocols for benzamide derivative characterization.

  • PubChem. (2025).[6][7] Compound Summary for N-hydroxy-4-methylbenzamide.

    • Context: Structural verification and physicochemical property databases.[6][7]

Sources

Historical discovery and development of benzamide compounds

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Benzamide Scaffold: From Orthopramides to Epigenetic Modulators Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Leads

Executive Summary

The benzamide moiety (


) represents a "privileged structure" in medicinal chemistry, capable of diverse biological activities depending on its substitution pattern. Historically, this scaffold evolved from local anesthetics (procainamide) to gastroprokinetics (metoclopramide), and subsequently to highly selective dopamine 

antagonists (sulpiride, amisulpride). In the 21st century, the benzamide pharmacophore has experienced a renaissance as a Zinc-Binding Group (ZBG) in the design of isoform-selective Histone Deacetylase (HDAC) inhibitors (entinostat, chidamide). This guide analyzes the structural evolution, mechanistic bifurcation, and synthetic protocols defining this compound class.[1]

Historical Evolution: A Structural Lineage

The development of benzamides is not linear but branched, driven by the modification of the aromatic ring and the amide nitrogen substituents.

Phase I: The Orthopramides (1960s)

The story begins with procainamide , an antiarrhythmic/anesthetic. Researchers at Laboratoires Delagrange sought to improve its stability and reduce CNS side effects.

  • Discovery: The introduction of a chlorine atom at position 5 and a methoxy group at position 2 of the procainamide ring yielded Metoclopramide (1964).

  • Pharmacology: Unlike its parent, metoclopramide lacked anesthetic activity but possessed potent antiemetic and gastroprokinetic properties.

  • Mechanism: It was later identified as a dopamine

    
     receptor antagonist and 
    
    
    
    agonist.
Phase II: The Psychiatric Revolution (1970s-1990s)

Modification of the metoclopramide side chain led to Sulpiride , the first "atypical" antipsychotic before the term was popularized by clozapine.

  • Structural Shift: The replacement of the chloro-substituent with a sulfamoyl group (

    
    ) created a highly polar molecule.
    
  • The "Benzamide Paradox": Sulpiride showed antipsychotic efficacy with significantly reduced extrapyramidal symptoms (EPS). This was attributed to its preferential binding to extrastriatal (limbic)

    
     receptors over striatal receptors.
    
  • Successors: This lineage produced Amisulpride (highly selective

    
     antagonist) and Remoxipride .
    
Phase III: Epigenetic Modulation (2000s-Present)

The benzamide group was repurposed as a Zinc-Binding Group (ZBG) for HDAC inhibition.[2]

  • Key Compound: Entinostat (MS-275) .[3]

  • Differentiation: Unlike hydroxamic acids (e.g., Vorinostat) which are pan-HDAC inhibitors, benzamides like Entinostat often show selectivity for Class I HDACs (HDAC 1, 2, 3) due to their specific interaction with the internal cavity of the enzyme.

Mechanistic Dichotomy & Signaling

The biological output of a benzamide is dictated by the "Pharmacophore Hinge"—specifically, the nature of the N-substitution and the ortho-substitution on the phenyl ring.

Diagram 1: Mechanistic Divergence of Benzamides

BenzamideMechanism cluster_GPCR GPCR Pathway (Antipsychotic/Antiemetic) cluster_Epigenetic Epigenetic Pathway (Oncology) Benzamide Benzamide Scaffold (Ph-CO-NH-R) OrthoMethoxy 2-Methoxy Substitution (Intramolecular H-bond) Benzamide->OrthoMethoxy Side chain: Basic Amine OrthoAmino 2-Amino Substitution (Zinc Chelation) Benzamide->OrthoAmino Side chain: Hydrophobic Linker D2Receptor Dopamine D2/D3 Receptor (Orthosteric Blockade) OrthoMethoxy->D2Receptor cAMP cAMP Signaling (Modulation) D2Receptor->cAMP Gi/o coupling Effect1 Antipsychotic Effect (Limbic System) cAMP->Effect1 HDAC Class I HDACs (Active Site Entry) OrthoAmino->HDAC Histone Histone Hyperacetylation (Chromatin Relaxation) HDAC->Histone Inhibits Deacetylation Effect2 Tumor Suppressor Gene Re-expression Histone->Effect2

Caption: Mechanistic bifurcation of benzamide derivatives based on ortho-substitution and side-chain properties. Left: GPCR antagonism (Sulpiride-like). Right: HDAC inhibition (Entinostat-like).

Technical Deep Dive: Structure-Activity Relationship (SAR)

The following table summarizes the critical SAR rules derived from decades of benzamide research.

RegionModificationEffect on ActivityRepresentative Drug
Phenyl Ring (Pos 2) Methoxy (-OCH3)Critical for D2 affinity; forms H-bond with amide H.Metoclopramide, Sulpiride
Phenyl Ring (Pos 2) Amino (-NH2)Critical for HDAC inhibition; coordinates Zn2+ ion.Entinostat (MS-275)
Phenyl Ring (Pos 5) Sulfamoyl (-SO2NH2)Increases hydrophilicity; restricts BBB crossing (low EPS).Sulpiride
Phenyl Ring (Pos 5) Chlorine (-Cl)Increases lipophilicity and potency.Metoclopramide
Amide Nitrogen Basic Side ChainEssential for GPCR binding (mimics dopamine nitrogen).Amisulpride
Amide Nitrogen Hydrophobic LinkerEssential for HDAC tunnel occupation.Mocetinostat

Experimental Protocols

Protocol A: Synthesis of a D2-Selective Benzamide (General Procedure)

Context: This protocol utilizes the Schotten-Baumann reaction conditions or mixed anhydride coupling, standard for synthesizing orthopramide derivatives.

Reagents:

  • Substituted Benzoic Acid (e.g., 4-amino-5-chloro-2-methoxybenzoic acid)[4][5]

  • Ethyl Chloroformate (Activation agent)

  • Triethylamine (Base)[6]

  • Appropriate Diamine (e.g., 2-(diethylamino)ethylamine)

Step-by-Step Workflow:

  • Activation: Dissolve the substituted benzoic acid (10 mmol) in anhydrous THF (50 mL). Cool to 0°C. Add Triethylamine (11 mmol) followed by dropwise addition of Ethyl Chloroformate (11 mmol). Stir for 30 mins to form the mixed anhydride.

    • Validation: Formation of a white precipitate (Et3N·HCl) indicates successful activation.

  • Coupling: Add the diamine (10 mmol) dissolved in THF dropwise to the cold mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Workup: Filter off the triethylamine hydrochloride salt. Evaporate the filtrate. Dissolve residue in DCM and wash with saturated

    
     (to remove unreacted acid) and brine.
    
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel).

Protocol B: In Vitro D2 Receptor Binding Assay

Context: To validate the synthesized benzamide's affinity.

  • Membrane Prep: Use CHO cells stably expressing human

    
     receptors. Homogenize in ice-cold Tris-HCl buffer.
    
  • Incubation: Incubate membranes (

    
     protein) with 
    
    
    
    -Methylspiperone (0.2 nM) and the test benzamide (
    
    
    to
    
    
    M) for 60 mins at 25°C.
  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    .

Workflow Visualization

Diagram 2: Benzamide Drug Discovery Pipeline

BenzamideWorkflow Start Target Identification (D2 vs HDAC) Design Scaffold Design (2-OMe vs 2-NH2) Start->Design Synth Chemical Synthesis (Coupling Reaction) Design->Synth Purify Purification (Recrystallization/HPLC) Synth->Purify Screen Primary Screening (Binding/Enzyme Assay) Purify->Screen Screen->Design Low Potency Lead Lead Optimization (SAR Cycles) Screen->Lead High Potency Lead->Design Refinement Loop

Caption: Iterative workflow for the development of benzamide therapeutics, highlighting the critical decision point at scaffold design.

References

  • Discovery of Metoclopramide: Justin-Besançon, L., & Laville, C. (1964). Action antiémétique du métoclopramide vis-à-vis de l'apomorphine et de l'hydergine. C. R. Soc. Biol.

  • Sulpiride and Atypicality: Jenner, P., & Marsden, C. D. (1979). The substituted benzamides: a novel class of dopamine antagonists. Life Sciences.

  • Amisulpride Pharmacology: Scatton, B., et al. (1997). Amisulpride: from animal pharmacology to therapeutic use. International Clinical Psychopharmacology.

  • Benzamide HDAC Inhibitors (Entinostat): Saito, A., et al. (1999). A synthetic inhibitor of histone deacetylase, MS-275, with marked in vivo antitumor activity against human tumors. PNAS.

  • Synthesis Protocols: Anzini, M., et al. (2008). Synthesis and biological evaluation of novel 6-substituted benzamides as potential antipsychotic agents. Journal of Medicinal Chemistry.

  • HDAC Structural Biology: Somoza, J. R., et al. (2004). Structural snapshots of human HDAC8 provide insights into the class I histone deacetylases. Structure.

Sources

Methodological & Application

Synthesis of N-Benzyl-N-hydroxy-4-methylbenzamide: A Detailed Protocol for Laboratory Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Benzyl-N-hydroxy-4-methylbenzamide is a derivative of hydroxamic acid, a class of organic compounds with significant applications in medicinal chemistry. Hydroxamic acids are potent metal ion chelators and are known to inhibit various enzymes, including histone deacetylases (HDACs), which are crucial targets in cancer therapy.[1][2] The N-benzyl and 4-methylphenyl substitutions on the core hydroxamic acid scaffold can modulate the compound's biological activity, solubility, and pharmacokinetic properties. This protocol outlines a reliable and reproducible two-step synthesis route for this compound, suitable for a standard laboratory setting.

Strategic Approach to Synthesis

The synthesis of this compound will be conducted in a two-step process. The first step involves the synthesis of the intermediate, N-hydroxy-4-methylbenzamide, from 4-methylbenzoyl chloride and hydroxylamine hydrochloride. The second step is the benzylation of the N-hydroxy-4-methylbenzamide intermediate using benzyl bromide to yield the final product. This approach is chosen for its efficiency and the commercial availability of the starting materials.

Reaction Mechanism and Scientific Rationale

The synthesis hinges on two fundamental organic reactions: nucleophilic acyl substitution and Williamson ether synthesis-like N-alkylation.

Step 1: Synthesis of N-hydroxy-4-methylbenzamide

This step involves the reaction of an acid chloride (4-methylbenzoyl chloride) with hydroxylamine. Hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A base, such as sodium bicarbonate, is used to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.[3]

Step 2: Benzylation of N-hydroxy-4-methylbenzamide

The second step is the N-benzylation of the hydroxamic acid intermediate. This reaction proceeds via a mechanism analogous to the Williamson ether synthesis. A base, such as sodium hydride, deprotonates the hydroxyl group of the hydroxamic acid, forming a nucleophilic oxygen anion. This anion then attacks the electrophilic benzylic carbon of benzyl bromide in an S_N2 reaction, displacing the bromide ion and forming the N-O-benzyl bond.[4][5] The use of a strong base like sodium hydride is crucial for complete deprotonation and to ensure a good yield.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
4-Methylbenzoyl chloride≥98%Sigma-Aldrich874-60-2
Hydroxylamine hydrochloride≥99%Sigma-Aldrich5470-11-1
Sodium bicarbonate≥99.5%Fisher Scientific144-55-8
Ethyl acetateACS GradeVWR141-78-6
WaterDeionized-7732-18-5
N-hydroxy-4-methylbenzamideIntermediate-2318-82-3[6]
Sodium hydride (60% dispersion in mineral oil)Sigma-Aldrich7646-69-7
Benzyl bromide≥98%Sigma-Aldrich100-39-0
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Sigma-Aldrich68-12-2
Triethylamine≥99.5%Sigma-Aldrich121-44-8
Brine (saturated NaCl solution)--
Anhydrous sodium sulfateFisher Scientific7757-82-6
Silica gel60 Å, 230-400 mesh-
Step 1: Synthesis of N-hydroxy-4-methylbenzamide
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (3 equivalents) in water.

  • Cooling: Cool the aqueous solution in an ice bath to 0-5 °C.

  • Addition of Acid Chloride: In a separate flask, dissolve 4-methylbenzoyl chloride (1 equivalent) in ethyl acetate.

  • Reaction: Slowly add the solution of 4-methylbenzoyl chloride to the vigorously stirred, cooled aqueous solution. Maintain the temperature below 10 °C during the addition.

  • Stirring: Allow the reaction mixture to stir vigorously for 2-3 hours, gradually warming to room temperature.

  • Work-up:

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude N-hydroxy-4-methylbenzamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate/hexane to yield white crystals.

Step 2: Synthesis of this compound
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the synthesized N-hydroxy-4-methylbenzamide (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath and carefully add sodium hydride (60% dispersion in mineral oil, 2.0 equivalents) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable.

  • Addition of Benzyl Bromide: To the resulting solution, add benzyl bromide (1.5–2.0 equivalents) dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of an excess of triethylamine, followed by dilution with ethyl acetate and washing with water.[5]

  • Work-up:

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Synthesis of N-hydroxy-4-methylbenzamide cluster_step2 Step 2: Benzylation A Dissolve Hydroxylamine HCl & NaHCO3 in Water B Cool to 0-5 °C A->B D Slowly Add Acid Chloride Solution B->D C Dissolve 4-Methylbenzoyl Chloride in Ethyl Acetate C->D E Stir for 2-3 hours D->E F Work-up & Extraction E->F G Purification by Recrystallization F->G H N-hydroxy-4-methylbenzamide (Intermediate) G->H I Dissolve Intermediate in Anhydrous DMF H->I Proceed to Step 2 J Add NaH at 0 °C I->J K Add Benzyl Bromide J->K L Stir at Room Temp (TLC) K->L M Quench & Work-up L->M N Purification by Column Chromatography M->N O This compound (Final Product) N->O

Caption: Workflow for the two-step synthesis of this compound.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 4-Methylbenzoyl chloride: Corrosive and a lachrymator. Handle with care and avoid inhalation of vapors.

  • Hydroxylamine hydrochloride: Can be harmful if swallowed or inhaled.

  • Sodium hydride: Highly reactive and flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.

  • Benzyl bromide: A lachrymator and corrosive. It is toxic and should be handled with extreme care.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid skin contact and inhalation.

Characterization and Validation

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.

  • Melting Point: To determine the purity of the crystalline products. The melting point of N-hydroxy-4-methylbenzamide is approximately 151-153 °C.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their identity.

Troubleshooting and Field-Proven Insights

  • Low Yield in Step 1: Incomplete reaction may be due to insufficient stirring or deactivation of the acid chloride by moisture. Ensure vigorous stirring and use dry solvents. The Lossen rearrangement can be a side reaction, which is minimized by keeping the reaction temperature low.[3]

  • Low Yield in Step 2: The presence of water can quench the sodium hydride, preventing the deprotonation of the hydroxamic acid. Ensure all glassware is flame-dried and solvents are anhydrous. The purity of the N-hydroxy-4-methylbenzamide intermediate is also critical for a successful second step.

  • Purification Challenges: If the product is difficult to crystallize or separate by column chromatography, consider alternative purification methods such as preparative TLC or HPLC.

Conclusion

This protocol provides a detailed and reliable method for the laboratory synthesis of this compound. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can successfully synthesize this valuable compound for further investigation in drug discovery and development.

References

  • Methods for Hydroxamic Acid Synthesis - PMC - NIH. (n.d.).
  • Technical Support Center: Hydroxamic Acid Synthesis - Benchchem. (n.d.).
  • Synthesis and Biological Applications of Hydroxamates. (2014). American Journal of Organic Chemistry, 4(2), 26-51.
  • N-hydroxy-4-methylbenzamide | C8H9NO2 | CID 426839 - PubChem. (n.d.).
  • Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide and its crystallographic characterization. (2020). European Journal of Chemistry, 11(3), 245-249.
  • Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2). (2021, October 6).
  • SAFETY DATA SHEET - MilliporeSigma. (2024, September 8).

Sources

N-Benzyl-N-hydroxy-4-methylbenzamide in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Heterocycle Synthesis via C-H Activation of N-Benzyl-N-hydroxy-4-methylbenzamide

Executive Summary

This application note details the utility of This compound (1) as a privileged substrate for the synthesis of functionalized isoquinolinones and related N-heterocycles. Unlike traditional cross-coupling methods requiring pre-functionalized aryl halides, this protocol leverages Transition Metal-Catalyzed C-H Activation .

The hydroxamic acid moiety in (1) serves a dual purpose:

  • Directing Group (DG): Coordinates with the metal catalyst (Rh, Co, or Ru) to facilitate proximal C-H bond cleavage.

  • Internal Oxidant: The labile N-O bond acts as a "self-oxidizing" handle, enabling the regeneration of the active catalyst without stoichiometric external oxidants (e.g., Cu(II) or Ag(I)), releasing water as the sole byproduct.

This guide provides a validated protocol for the Rh(III)-catalyzed annulation of (1) with internal alkynes to yield N-benzyl-3,4-substituted isoquinolinones.

Reagent Preparation: Synthesis of Substrate (1)

Before performing the annulation, the hydroxamic acid precursor must be synthesized with high purity to ensure catalytic efficiency.

Reaction Overview:



Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Reagents:

    • N-Benzylhydroxylamine hydrochloride (10.0 mmol)

    • 4-Methylbenzoyl chloride (10.0 mmol)

    • Sodium bicarbonate (

      
      , 25.0 mmol)
      
    • Solvent: Dichloromethane (DCM) / Water (1:1 biphasic system, 50 mL total).

  • Procedure:

    • Dissolve N-benzylhydroxylamine HCl and

      
       in the water phase.
      
    • Add DCM.[1]

    • Cool the mixture to 0 °C in an ice bath.

    • Add 4-methylbenzoyl chloride dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

  • Workup:

    • Separate the organic layer.[2] Extract the aqueous layer with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.[3]
      
  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (SiO2, Hexanes:EtOAc 2:1).

  • Yield Target: >85% as a white crystalline solid.

Core Application: Rh(III)-Catalyzed Annulation

This protocol describes the coupling of (1) with diphenylacetylene to form 2-benzyl-3,4-diphenyl-7-methylisoquinolin-1(2H)-one .

Reaction Conditions & Rationale
ParameterConditionScientific Rationale
Catalyst

(2.5 mol%)
Pentamethylcyclopentadienyl (Cp*) provides steric bulk and electron density to stabilize the high-valent Rh(III) species.
Base

(20 mol%)
Acts as a proton shuttle during the Concerted Metalation-Deprotonation (CMD) step.
Solvent Methanol (MeOH) or TFEProtic solvents facilitate the proton transfer steps. TFE (2,2,2-trifluoroethanol) is often superior for difficult C-H activations.
Temperature 60–80 °CSufficient thermal energy to overcome the activation barrier for C-H cleavage.
Atmosphere Air or

The "internal oxidant" mechanism renders the reaction insensitive to air, though

is preferred for reproducibility.
Step-by-Step Protocol
  • Charge: To a 15 mL screw-cap pressure tube, add:

    • This compound (1) (0.20 mmol, 1.0 equiv)

    • Diphenylacetylene (0.24 mmol, 1.2 equiv)

    • 
       (3.1 mg, 0.005 mmol, 2.5 mol%)
      
    • 
       (7.6 mg, 0.04 mmol, 20 mol%)
      
  • Solvent: Add MeOH (2.0 mL).

  • Reaction: Seal the tube and stir at 60 °C for 16 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting hydroxamic acid (more polar) should disappear; a fluorescent isoquinolinone spot will appear.

  • Workup:

    • Cool to RT.

    • Dilute with DCM (10 mL) and transfer to a separatory funnel.

    • Wash with water (

      
       mL).
      
  • Purification: Concentrate and purify via flash chromatography (SiO2, Hexane/EtOAc gradient 10:1 to 4:1).

  • Characterization: Confirm structure via 1H NMR. The ortho-proton of the benzamide ring will shift significantly downfield due to cyclization.

Mechanistic Insight

Understanding the catalytic cycle is crucial for troubleshooting. The reaction proceeds via a Redox-Neutral pathway where the N-O bond acts as the oxidant.

CH_Activation Start Substrate (1) (N-OH Benzamide) Coord Species A N-Coordination Start->Coord + Catalyst - AcOH Cat Active Catalyst [Cp*Rh(OAc)2] Cat->Coord CH_Act Species B Rhodacycle (5-membered) (C-H Activation) Coord->CH_Act CMD Step (- AcOH) Alkyne Alkyne Insertion (7-membered Rhodacycle) CH_Act->Alkyne + Alkyne Elim Reductive Elimination & N-O Cleavage Alkyne->Elim C-N Bond Formation Elim->Cat Regeneration Product Isoquinolinone Product + H2O Elim->Product Release Catalyst

Figure 1: Catalytic cycle for the Rh(III)-catalyzed annulation. The key step is the N-O bond cleavage which drives the reductive elimination, regenerating the Rh(III) species without external oxidants.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor solubility.Switch solvent to TFE (2,2,2-Trifluoroethanol) . TFE stabilizes the cationic Rh species and assists in C-H cleavage.
Protodealkylation N-O bond cleavage without alkyne insertion.Increase alkyne equivalents (to 1.5 eq) or concentration (0.2 M).
Regioselectivity Issues Unsymmetric alkynes used.Use alkynes with distinct electronic/steric bias (e.g., alkyl-aryl alkynes). The C-N bond usually forms at the more hindered/electron-deficient carbon.
Starting Material Recovery Steric hindrance at ortho position.If the 4-methyl group is changed to a 2-methyl group, steric clash with the Cp* ligand may inhibit activation. Increase temperature to 100 °C.

Sustainable Alternatives (Cobalt Catalysis)

For cost-sensitive applications, Cobalt(III) can replace Rhodium(III).

  • Catalyst:

    
     (10 mol%)
    
  • Additives:

    
     (20 mol%) to generate the cationic species, and 
    
    
    
    (20 mol%).
  • Note: Cobalt catalysis is generally more sensitive to moisture; ensure anhydrous solvents are used.

References

  • Guimond, N., & Fagnou, K. (2010). "Isoatropisomeric Rhodium(III) Complexes in C-H Activation." Journal of the American Chemical Society. (Foundational work on Rh(III) hydroxamic acid reactivity).

  • Ackermann, L., et al. (2013). "Cobalt-Catalyzed C-H/N-O Functionalization: Isoquinolinone Synthesis." Angewandte Chemie International Edition. (Cobalt alternative protocols).

  • Rovis, T., et al. (2011). "Rh(III)-Catalyzed C-H Activation and Annulation of N-Methoxybenzamides." Journal of the American Chemical Society. (Mechanism of internal oxidant pathway).

  • Isoquinolinone Synthesis Review. (2022). "Rh-Catalyzed Cascade C-H Activation/Annulation of N-Hydroxybenzamides." MDPI Molecules. (Specific protocol for N-hydroxy substrates).

Sources

Application Notes and Protocols: A Step-by-Step Guide to N-Alkylation of Secondary Amides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the targeted modification of molecular scaffolds is a cornerstone of innovation. Among the myriad of chemical transformations, the N-alkylation of secondary amides presents a formidable yet crucial challenge. This reaction unlocks access to a diverse array of tertiary amides, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. However, the inherent resonance stability and low nucleophilicity of the amide nitrogen often necessitate carefully chosen strategies to achieve efficient and selective alkylation.

This comprehensive guide provides an in-depth exploration of the primary methodologies for N-alkylation of secondary amides. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights to navigate experimental choices. Detailed, step-by-step protocols for key methods are provided, alongside a comparative analysis and a troubleshooting guide to address common challenges encountered in the laboratory.

The Chemical Landscape: Understanding the Challenges and Opportunities

The N-H bond of a secondary amide is significantly less acidic and nucleophilic than that of an amine, due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. This resonance stabilization is the principal hurdle in N-alkylation. Consequently, successful strategies must either enhance the nucleophilicity of the amide nitrogen or employ highly reactive electrophiles. A critical consideration in any N-alkylation strategy is the potential for O-alkylation, an undesired side reaction where the amide oxygen acts as the nucleophile. The regioselectivity between N- and O-alkylation is influenced by factors such as the nature of the electrophile, the base, and the solvent, as dictated by Hard and Soft Acid-Base (HSAB) theory.[1]

Comparative Analysis of Key N-Alkylation Methodologies

Selecting the appropriate N-alkylation method is contingent on the specific substrate, desired scale, and available laboratory resources. The following table provides a comparative overview of the most common strategies.

MethodAdvantagesDisadvantagesBest Suited For
Classical Strong Base Alkylation Cost-effective, straightforward for simple substrates.Requires stoichiometric strong, often pyrophoric, bases (e.g., NaH); limited functional group tolerance; risk of O-alkylation and side reactions.[2]Robust substrates without sensitive functional groups; large-scale synthesis where cost is a primary factor.
Mitsunobu Reaction Mild reaction conditions; stereospecific inversion at the alcohol center; broad substrate scope.Stoichiometric amounts of reagents leading to poor atom economy; challenging purification to remove byproducts (e.g., triphenylphosphine oxide); potential for O-alkylation.[3][4][5]High-value, complex molecules; chiral substrates where stereochemical integrity is paramount; late-stage functionalization.
Transition-Metal Catalysis ("Borrowing Hydrogen") Atom-economical (water is the only byproduct); uses readily available alcohols as alkylating agents; environmentally benign.[6][7]Requires specialized metal catalysts (e.g., Ru, Ir); may require elevated temperatures; catalyst sensitivity.[8][9]Green chemistry applications; synthesis of N-alkylated amines and amides from alcohols.
Microwave-Assisted Synthesis Dramatically reduced reaction times; often improved yields and purity; can be performed solvent-free.[2][10][11][12]Requires specialized microwave reactor; potential for localized overheating; scalability can be a concern.Rapid library synthesis; optimization of reaction conditions; reactions that are sluggish under conventional heating.

Section 1: The Classical Approach: Strong Base Mediated N-Alkylation

This method remains a workhorse in organic synthesis due to its simplicity and the low cost of reagents. The core principle involves the deprotonation of the secondary amide with a strong base to generate a highly nucleophilic amidate anion, which then undergoes an SN2 reaction with an alkyl halide.

Mechanism of Strong Base N-Alkylation

The mechanism is a two-step process: deprotonation followed by nucleophilic substitution.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Alkylation Amide R-C(=O)NH-R' Amidate [R-C(=O)N-R']⁻ Na⁺ Amide->Amidate Deprotonation Base NaH Base->Amide H2 H₂ (gas) Amidate->H2 Amidate2 [R-C(=O)N-R']⁻ Na⁺ Product R-C(=O)N(R')-R'' Amidate2->Product SN2 Attack AlkylHalide R''-X AlkylHalide->Product Salt NaX Product->Salt

Caption: Mechanism of strong base-mediated N-alkylation.

Detailed Protocol: N-Alkylation of a Secondary Amide using Sodium Hydride (NaH)

Safety Precaution: Sodium hydride is a pyrophoric solid and reacts violently with water. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

  • Secondary amide (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Alkyl halide (1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the secondary amide (1.0 equiv).

  • Solvent Addition: Add anhydrous DMF (or THF) to dissolve the amide (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas evolution will occur. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 equiv) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Section 2: The Mitsunobu Reaction: A Mild Approach for N-Alkylation

The Mitsunobu reaction is a powerful tool for the N-alkylation of amides with primary or secondary alcohols under mild, neutral conditions.[4] This reaction proceeds with inversion of stereochemistry at the alcohol carbon, making it particularly valuable for the synthesis of chiral molecules.

Mechanism of the Mitsunobu Reaction for N-Alkylation

The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

G cluster_0 Activation of Alcohol cluster_1 SN2 Displacement PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Alkoxyphosphonium [R''-O-PPh₃]⁺ Betaine->Alkoxyphosphonium Amidate [R-C(=O)N-R']⁻ Betaine->Amidate Deprotonation Alcohol R''-OH Alcohol->Alkoxyphosphonium Alkoxyphosphonium2 [R''-O-PPh₃]⁺ Amide R-C(=O)NH-R' Amide->Amidate Amidate2 [R-C(=O)N-R']⁻ Product R-C(=O)N(R')-R'' Alkoxyphosphonium2->Product Amidate2->Product SN2 Attack TPPO O=PPh₃ Product->TPPO

Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.

Detailed Protocol: Mitsunobu N-Alkylation of a Secondary Amide

Safety Precaution: Azodicarboxylates can be hazardous and should be handled with care in a well-ventilated fume hood.

Materials:

  • Secondary amide (1.0 equiv)

  • Alcohol (1.2 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the secondary amide (1.0 equiv), alcohol (1.2 equiv), and triphenylphosphine (1.5 equiv).

  • Solvent Addition: Dissolve the solids in anhydrous THF (concentration typically 0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution. A color change and/or the formation of a precipitate is often observed.[13]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: The major challenge in Mitsunobu reactions is the removal of triphenylphosphine oxide and the hydrazide byproduct.

    • Crystallization: In some cases, the product can be purified by direct crystallization from the crude mixture.

    • Chromatography: More commonly, the crude residue is purified by flash column chromatography on silica gel. A non-polar solvent can sometimes be used to precipitate the triphenylphosphine oxide before chromatography.

Section 3: Modern Approaches: Transition-Metal Catalyzed N-Alkylation

In the quest for more sustainable and atom-economical synthetic methods, transition-metal catalysis has emerged as a powerful strategy for N-alkylation. The "borrowing hydrogen" or "hydrogen autotransfer" methodology is particularly noteworthy, as it utilizes alcohols as alkylating agents, with water as the sole byproduct.[6][14]

Mechanism of "Borrowing Hydrogen" N-Alkylation

This catalytic cycle involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation with the amide, followed by reduction of the resulting enamide or iminium intermediate.

G Catalyst [M]-H₂ Aldehyde R''-CHO Catalyst->Aldehyde Product R-C(=O)N(R')-CH₂R'' Catalyst->Product Hydrogenation Alcohol R''-CH₂OH Alcohol->Catalyst Dehydrogenation Enamide Enamide/Iminium Intermediate Aldehyde->Enamide Amide R-C(=O)NH-R' Amide->Enamide Condensation Enamide->Catalyst Water H₂O Enamide->Water Metal [M]

Caption: Catalytic cycle for "Borrowing Hydrogen" N-alkylation.

General Protocol: Ruthenium-Catalyzed N-Alkylation with Alcohols

Materials:

  • Secondary amide (1.0 equiv)

  • Alcohol (1.0-1.5 equiv or as solvent)

  • Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 1-5 mol%)

  • Ligand (e.g., a bidentate phosphine, if required)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, if required)

  • Anhydrous toluene or other suitable high-boiling solvent

Procedure:

  • Preparation: To an oven-dried Schlenk tube or pressure vessel, add the secondary amide (1.0 equiv), ruthenium catalyst, ligand (if necessary), and base (if necessary).

  • Reagent Addition: Add the alcohol (1.0-1.5 equiv) and anhydrous solvent.

  • Reaction: Seal the vessel and heat the reaction mixture to the required temperature (typically 80-140 °C) for 12-48 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive base (for strong base method).- Poor quality reagents (Mitsunobu).- Deactivated catalyst (transition-metal catalysis).- Insufficient reaction temperature or time.- Use freshly opened or properly stored NaH.- Check the purity of PPh₃ and azodicarboxylate.- Use a fresh batch of catalyst.- Increase temperature and/or reaction time; monitor by TLC/LC-MS.
O-Alkylation Side Product - Use of "hard" alkylating agents (e.g., alkyl sulfates).- Cation effect of the base.- Steric hindrance around the nitrogen atom.- Use "softer" alkyl halides (e.g., iodides).- Use a different counterion for the base (e.g., Cs₂CO₃ can sometimes favor N-alkylation).[15]- Consider a different synthetic route if sterics are prohibitive.
Elimination of Alkyl Halide - Use of a sterically hindered or strong, non-nucleophilic base.- High reaction temperatures.- Use a less hindered base (e.g., K₂CO₃ instead of t-BuOK).- Lower the reaction temperature.
Difficulty Removing Byproducts (Mitsunobu) - High polarity and solubility of triphenylphosphine oxide and hydrazide.- Use polymer-supported PPh₃ or azodicarboxylate.- Employ specific workup procedures, such as precipitation or extraction with acidic water.

Conclusion

The N-alkylation of secondary amides is a versatile and powerful transformation in modern organic synthesis. While classical methods using strong bases remain relevant, the development of milder and more sustainable approaches like the Mitsunobu reaction and transition-metal catalyzed "borrowing hydrogen" strategies has significantly expanded the synthetic chemist's toolbox. The choice of method should be guided by a thorough understanding of the substrate's properties, the desired product's complexity, and considerations of efficiency and environmental impact. By leveraging the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently navigate the challenges of N-alkylation and accelerate their discovery and development efforts.

References

  • Bogdał, D., Pielichowski, J., & Jaskot, K. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 4(12), 333-338. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Jaisinghani, H. G., & Khadilkar, B. M. (1999). Microwave Assisted, Highly Efficient Solid state N- and S-Alkylation. Synthetic Communications, 29(21), 3693-3699. [Link]

  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674-683. [Link]

  • Cano, I., & Corma, A. (2013). In water alkylation of amines with alcohols through a borrowing hydrogen process catalysed by ruthenium nanoparticles. Green Chemistry, 15(1), 214-220. [Link]

  • Jaisinghani, H. G., & Khadilkar, B. M. (2007). Microwave Assisted, Highly Efficient Solid state N- and S-Alkylation. Synthetic Communications, 29(21), 3693-3699. [Link]

  • Barluenga, J., Fananas, F. J., & Aznar, F. (2020). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 26(68), 15858-15865. [Link]

  • Dobbs, A. P. (2019). Borrowing Hydrogen for Organic Synthesis. ChemSusChem, 12(1), 58-74. [Link]

  • Enyong, A. B., & Moasser, B. (2014). Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols under Mild Conditions Using the Borrowing Hydrogen Methodology. The Journal of Organic Chemistry, 79(16), 7559-7563. [Link]

  • Zähner, H., & Reller, H. (1972). Method of producing n-alkyl lactams. U.S. Patent No. 3,661,894. Washington, DC: U.S.
  • Chiappe, C., Pieraccini, D., & Saullo, P. (2003). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Journal of the Chemical Society, Perkin Transactions 2, (2), 299-303. [Link]

  • Bogdał, D., Pielichowski, J., & Jaskot, K. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 4(12), 333. [Link]

  • Stack Exchange. (2019, May 10). What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)? Chemistry Stack Exchange. [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • ResearchGate. (2025, August 6). Borrowing hydrogen methodology for the conversion of alcohols into N-protected primary amines and in situ deprotection. [Link]

  • Saidi, O., Blacker, A. J., Lamb, G. W., Marsden, S. P., Taylor, J. E., & Williams, J. M. J. (2010). Borrowing hydrogen in water and ionic liquids: iridium-catalyzed alkylation of amines with alcohols. Organic Process Research & Development, 14(4), 1046-1049. [Link]

  • ACS Green Chemistry Institute. (2026, February 5). Mitsunobu. [Link]

  • Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides?. Chemistry Stack Exchange. [Link]

  • Fuhrhop, J., & Li, G. (2003). Organic Synthesis: General Remarks. In Organic Synthesis: Concepts and Methods (pp. 1-26). Wiley-VCH. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wang, J., et al. (2017). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. Macromolecules, 50(21), 8487-8494. [Link]

  • CEM Corporation. (n.d.). Nucleophilic additions and substitutions. [Link]

  • ResearchGate. (n.d.). N‐alkylation of various amides with benzyl alcohol catalyzed by.... [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. [Link]

  • Fukuyama, T., & Kan, T. (2000). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan, 58(1), 2-11. [Link]

  • Li, B., et al. (2020). A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. Organic Chemistry Frontiers, 7(1), 55-61. [Link]

  • Kumar, A., et al. (2019). Microwave-assisted chemoselective transamidation of secondary amides by selective N–C(O) bond cleavage under catalyst, additive and solvent-free conditions. Chemical Communications, 55(56), 8143-8146. [Link]

  • Li, F., & Ma, D. (2016). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Organic & Biomolecular Chemistry, 14(43), 10146-10156. [Link]

  • He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(49), 9493-9496. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Roychowdhury, P., Waheed, S., Sengupta, U., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]

  • Reddit. (2018, August 7). Mitsunobu reaction issues. r/chemistry. [Link]

  • Brain, C. T., & Paul, J. M. (1999). N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Journal of the Chemical Society, Perkin Transactions 1, (18), 2635-2642. [Link]

  • Gunanathan, C., & Milstein, D. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9039-9043. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Benzyl-N-hydroxy-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Benzyl-N-hydroxy-4-methylbenzamide. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you have a robust, self-validating protocol.

Section 1: Synthesis Overview and Core Protocol

The synthesis of this compound, a hydroxamic acid derivative, is most commonly achieved via a nucleophilic acyl substitution. This involves the reaction of an activated 4-methylbenzoic acid derivative, typically 4-methylbenzoyl chloride, with N-benzylhydroxylamine. The core of this synthesis relies on the careful handling of reagents and precise control of reaction conditions to prevent side reactions and product degradation.

Hydroxamic acids are a class of organic compounds with the general formula R-CO-NH-OH.[1] Their synthesis can be approached through various methods, including the reaction of carboxylic acids, esters, or acyl chlorides with hydroxylamine or its substituted derivatives.[1]

Core Reaction Scheme

G reagent1 4-Methylbenzoyl Chloride base Base (e.g., Triethylamine) Dichloromethane (DCM) 0°C to Room Temp reagent1->base reagent2 N-Benzylhydroxylamine reagent2->base product This compound base->product Nucleophilic Acyl Substitution

Experimental Protocol: Acyl Chloride Method

This protocol is based on standard Schotten-Baumann reaction conditions, which are widely used for the synthesis of amides from acyl chlorides.[2]

Materials and Reagents:

ReagentMW ( g/mol )Equiv.Sample Amount
4-Methylbenzoyl Chloride154.591.01.55 g (10 mmol)
N-Benzylhydroxylamine123.151.11.35 g (11 mmol)
Triethylamine (TEA)101.191.21.67 mL (12 mmol)
Dichloromethane (DCM)--~50 mL

Step-by-Step Procedure:

  • Preparation: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Ensure all glassware is oven-dried to prevent hydrolysis of the acyl chloride.

  • Reagent Addition: Add N-benzylhydroxylamine (1.1 eq) and anhydrous dichloromethane (30 mL) to the flask. Begin stirring and cool the mixture to 0 °C using an ice bath.

  • Base Addition: Slowly add triethylamine (1.2 eq) to the stirred solution. TEA acts as a non-nucleophilic base to neutralize the hydrochloric acid byproduct generated during the reaction.[2]

  • Acyl Chloride Addition: Dissolve 4-methylbenzoyl chloride (1.0 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction flask over 20-30 minutes, ensuring the internal temperature remains below 5 °C. Vigorous stirring is crucial.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-methylbenzoyl chloride) is consumed. A typical eluent system is 3:1 Hexane/Ethyl Acetate.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess triethylamine, saturated NaHCO₃ solution (2 x 20 mL) to neutralize any remaining acid, and finally with brine (1 x 20 mL).[2]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by either column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane).

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

// Nodes A [label="Problem Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B1 [label="Low or No Yield", fillcolor="#FBBC05", fontcolor="#202124"]; B2 [label="Multiple Spots on TLC", fillcolor="#FBBC05", fontcolor="#202124"]; B3 [label="Product Decomposition", fillcolor="#FBBC05", fontcolor="#202124"]; C1 [label="Poor Reagent Quality\n(esp. Acyl Chloride)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2 [label="Incorrect Stoichiometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C3 [label="Sub-optimal Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C4 [label="Unreacted Starting Materials", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C5 [label="Side Product Formation\n(e.g., O-acylation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C6 [label="Thermal Instability", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C7 [label="Harsh Workup (pH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D1 [label="Solution: Use freshly distilled or new acyl chloride.\nEnsure N-benzylhydroxylamine is pure.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; D2 [label="Solution: Re-verify calculations and accurately\nweigh/measure all reagents.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; D3 [label="Solution: Maintain 0°C during addition.\nAllow to warm to RT slowly.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; D4 [label="Solution: Increase reaction time or slightly\nincrease temperature after initial phase.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; D5 [label="Solution: Ensure slow, dropwise addition of\nacyl chloride at low temperature.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; D6 [label="Solution: Avoid high temperatures during solvent\nremoval. Use gentle heating (<40°C).", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; D7 [label="Solution: Use mild aqueous washes (sat. NaHCO₃)\ninstead of strong acids/bases.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> {B1, B2, B3} [label="Leads to"]; B1 -> {C1, C2, C3} [label="Caused by"]; B2 -> {C4, C5} [label="Caused by"]; B3 -> {C6, C7} [label="Caused by"]; C1 -> D1; C2 -> D2; C3 -> D3; C4 -> D4; C5 -> D5; C6 -> D6; C7 -> D7; } etad Caption: Troubleshooting workflow for common synthesis issues.

Q1: My final yield is significantly lower than expected. What went wrong?

A1: Low yield is a common issue that can stem from several factors:

  • Reagent Quality: 4-methylbenzoyl chloride is highly sensitive to moisture and can hydrolyze back to 4-methylbenzoic acid, which will not react under these conditions. Always use freshly opened or distilled acyl chloride. The purity of N-benzylhydroxylamine is also critical.

  • Incomplete Reaction: If the reaction is not allowed to proceed to completion, you will lose yield. Confirm the absence of starting materials via TLC before beginning the workup. Consider extending the reaction time if necessary.

  • Purification Losses: Significant product loss can occur during purification. If using column chromatography, the product might streak or be difficult to separate from closely-related impurities.[3] Recrystallization can also lead to losses if the solvent system is not optimal or if too much solvent is used. An initial NMR of the crude product can help determine if the low yield is from the reaction itself or the purification step.[3]

Q2: My TLC plate shows multiple spots, and I'm not sure what they are.

A2: The presence of multiple spots indicates an impure product mixture. The most common species are:

  • Unreacted Starting Materials: You may see spots corresponding to N-benzylhydroxylamine or 4-methylbenzoic acid (from hydrolysis of the acyl chloride).

  • Di-substituted Product: It's possible for a second molecule of the acyl chloride to react with the hydroxyl group of the desired product, forming an O-acylated side product. This is more likely if the temperature is not controlled or if excess acyl chloride is used.

  • Base-Related Impurities: The triethylammonium hydrochloride salt formed during the reaction should be removed during the aqueous workup, but residual TEA may be present if washing is incomplete.

Solution: Run co-spot TLCs with your starting materials to identify them. For unknown impurities, careful column chromatography with a shallow gradient is the best approach for separation and subsequent characterization.

Q3: The product seems to be decomposing during solvent evaporation or on the silica gel column.

A3: Hydroxamic acids can be thermally labile.[4]

  • Thermal Decomposition: When removing the solvent on a rotary evaporator, use a water bath temperature no higher than 40°C. Attempts to vacuum distill similar hydroxamic acids have been noted to cause decomposition.[4]

  • Acid/Base Sensitivity: Both strongly acidic and basic conditions can potentially degrade the hydroxamic acid functional group. Silica gel is slightly acidic, which can sometimes cause issues for sensitive compounds. If you suspect this is a problem, you can neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent.[3] Alternatively, prioritize recrystallization as a purification method if possible.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction?

A1: The reaction is a classic nucleophilic acyl substitution . The nitrogen atom of N-benzylhydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. The triethylamine base deprotonates the resulting ammonium salt to yield the neutral final product and triethylammonium chloride.

Q2: Can I use a different coupling agent instead of starting with the acyl chloride?

A2: Yes, other methods for amide bond formation can be adapted.

  • Carbodiimide Coupling: You can couple 4-methylbenzoic acid directly with N-benzylhydroxylamine using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1,1'-Carbonyldiimidazole (CDI).[5][6] This avoids the need to handle the moisture-sensitive acyl chloride but introduces its own challenges, such as the removal of the dicyclohexylurea (DCU) byproduct if DCC is used.

  • Other Activating Agents: Reagents like PPh₃/I₂ have been used for the synthesis of N-benzylbenzamides and could potentially be adapted, though optimization would be required.[7]

Q3: What are the most critical safety precautions I should take?

A3:

  • Acyl Chlorides: 4-methylbenzoyl chloride is corrosive and a lachrymator. It reacts violently with water. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

  • Solvents: Dichloromethane (DCM) is a suspected carcinogen. Minimize exposure by working in a well-ventilated fume hood.

  • Hydroxylamine Derivatives: While N-benzylhydroxylamine is more stable than hydroxylamine itself, compounds in this class should be handled with care as they can be toxic.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. You should be able to identify characteristic peaks for the aromatic protons, the benzyl CH₂, and the methyl group.[8]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[8]

  • Infrared Spectroscopy (IR): Look for characteristic C=O (amide) and O-H stretching frequencies.[8]

  • Melting Point: A sharp melting point is a good indicator of high purity.

References

  • Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry.
  • Synthesis of N-hydroxy-N-methylbenzamide. PrepChem.com.
  • Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry.
  • Purification of N-benzylbenzamides. Reddit r/chemistry.
  • Preparation and properties of N-arylhydroxamic acids.
  • Methods for Hydroxamic Acid Synthesis. PMC, NIH.
  • Synthesis of "Benzamide, N,N,4-trimethyl-" from 4-methylbenzoyl chloride. Benchchem.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medical Chemistry.
  • Process for producing N-benzyl hydroxylamine and hydrochlorate.
  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC, NIH.
  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI.
  • N-Benzyl-4-methylbenzamide Chemical and Physical Properties. PubChem.

Sources

N-Benzyl-N-hydroxy-4-methylbenzamide stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation, and Handling Guide

Compound Overview & Chemical Identity

N-Benzyl-N-hydroxy-4-methylbenzamide is an


-substituted hydroxamic acid used primarily as a metalloenzyme inhibitor probe (e.g., for HDACs, LOX, or metalloproteases) and a synthetic building block. Unlike primary hydroxamic acids, the 

-benzyl substitution prevents the formation of the primary amidoxime tautomer, altering its stability profile.
PropertyDetails
CAS Number 162522-30-7
Chemical Structure

-Benzyl-

-hydroxy-4-methylbenzamide
Molecular Formula C

H

NO

Functional Group

-Substituted Hydroxamic Acid (Hydroxamate)
Key Sensitivity Metal ions (Fe

, Zn

), Hydrolysis (Acid/Base), Oxidation

Critical Troubleshooting (Q&A)

Issue 1: "My compound solution turned pink/purple upon dissolution."

Diagnosis: Metal Ion Contamination (Chelation) Hydroxamic acids are potent bidentate chelators. The formation of a colored complex (usually deep red/purple) indicates the presence of trace Iron(III) (Fe


) in your solvent, buffer, or glassware. Even ppb levels of iron can cause visible color changes.

Corrective Action:

  • Reagent Check: Ensure all buffers and water sources are high-purity (Milli-Q, 18.2 MΩ).

  • Add Chelator: If the assay tolerates it, add 0.1 mM EDTA or DTPA to the buffer to sequester trace metals.

  • Glassware: Acid-wash glassware or use metal-free plasticware.

Issue 2: "The IC value is shifting or inconsistent between runs."

Diagnosis: Non-Specific Metalloenzyme Inhibition or Oxidation

  • Mechanism A (Chelation): If testing against a metalloenzyme (e.g., HDAC, 5-LOX), the compound may be stripping the catalytic metal (Zn

    
    , Fe
    
    
    
    ) rather than binding the active site, leading to false positives.
  • Mechanism B (Oxidation): The

    
    -hydroxy group can oxidize to a nitroxide radical, especially in aerated buffers under light, reducing the active concentration.
    

Corrective Action:

  • Control: Run a "metal rescue" experiment. Add excess cofactor (e.g., ZnCl

    
    ) to see if activity is restored.
    
  • Handling: Prepare fresh stocks in degassed DMSO. Keep assay plates in the dark.

Issue 3: "Precipitate observed after diluting DMSO stock into aqueous buffer."

Diagnosis: Poor Aqueous Solubility The


-benzyl and 4-methylphenyl groups make this molecule highly lipophilic (LogP ~2.5–3.0). It is prone to "crashing out" in aqueous buffers, particularly at high concentrations (>100 µM) or low temperatures.

Corrective Action:

  • Solvent Ramp: Do not add neat DMSO stock directly to the buffer. Perform a serial dilution in DMSO first, then dilute 1:1000 into the buffer (keeping DMSO < 1% final).

  • Additives: Use 0.01% Triton X-100 or cyclodextrins (HP-

    
    -CD) to improve solubility.
    

Deep Dive: Degradation Mechanisms

Understanding the specific degradation pathways is vital for interpreting stability data.

A. Hydrolysis (pH Sensitive)

Like all amides, the hydroxamic acid bond is susceptible to hydrolysis, particularly in acidic or basic conditions. The


-benzyl substitution makes the leaving group (

-benzylhydroxylamine) a better leaving group than hydroxylamine itself.
  • Reaction:

    
    
    
  • Products: 4-Methylbenzoic acid +

    
    -Benzylhydroxylamine.
    
B. Oxidation & Disproportionation

The hydrolysis product,


-benzylhydroxylamine , is chemically unstable. It readily oxidizes to nitrones  (

-benzylideneamine oxide) and eventually benzaldoxime . This secondary degradation can confuse HPLC analysis, as multiple new peaks will appear over time.
C. Lossen Rearrangement (Unlikely)

While


-acyl hydroxamates undergo Lossen rearrangement to isocyanates, 

-substituted hydroxamic acids
(like this compound) are generally resistant to this pathway because they lack the acidic proton on the nitrogen required to initiate the rearrangement.
Visualized Degradation Pathway

Degradation Parent N-Benzyl-N-hydroxy- 4-methylbenzamide Hydrolysis Hydrolysis (Acid/Base/Esterase) Parent->Hydrolysis Acid 4-Methylbenzoic Acid Hydrolysis->Acid Amine N-Benzyl- hydroxylamine Hydrolysis->Amine Oxidation Oxidation (Air/Light) Amine->Oxidation Nitrone N-Benzylidene- amine oxide (Nitrone) Oxidation->Nitrone Oxime Benzaldoxime Nitrone->Oxime Rearrangement/Hyd.

Figure 1: Primary degradation pathway showing hydrolysis followed by oxidative instability of the amine fragment.

Validated Protocols

Protocol A: Iron Chelation Test (Qualitative Purity Check)

Use this to confirm if color changes are due to metal contamination.

  • Prepare Stock: Dissolve compound to 10 mM in DMSO.

  • Prepare Test Solution: Dilute to 1 mM in PBS (pH 7.4).

  • Add Iron: Add 10 µL of 10 mM FeCl

    
     solution to 1 mL of the test solution.
    
  • Observation:

    • Instant Red/Purple Color: Confirms the integrity of the hydroxamic acid group (positive for chelation).

    • No Color: Indicates hydrolysis has occurred (carboxylic acid does not chelate Fe

      
       with color).
      
Protocol B: Stability Assessment (HPLC)

Standard method to quantify degradation rates.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).

  • Sample Prep: Incubate 100 µM compound in PBS at 37°C. Inject at t=0, 4h, 24h.

    • Note: The parent compound will elute later (more hydrophobic). Hydrolysis products (benzoic acid derivative) will elute earlier.

Storage & Handling Summary

ParameterRecommendationReason
Storage Form Solid powderSolution state accelerates hydrolysis 100x.
Temperature -20°CSlows oxidative degradation.
Atmosphere Argon/NitrogenPrevents oxidation of N-OH group.
Solvent DMSO (Anhydrous)Avoid alcohols (ethanol/methanol) which can induce transesterification over long periods.
Thaw Cycles Max 3Repeated condensation introduces moisture.

References

  • Molecules (NIH) . Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021).

  • Journal of Medicinal Chemistry . Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. (2017).

  • ChemicalBook . N-Benzylhydroxylamine hydrochloride Properties and Stability.

  • MDPI . Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. (2022).

Technical Support Center: N-Benzyl-N-hydroxy-4-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers synthesizing N-Benzyl-N-hydroxy-4-methylbenzamide . It focuses on impurity profiling, troubleshooting, and process optimization based on the ambident nucleophilicity of N-benzylhydroxylamine.[1]

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Troubleshooting[2]

Executive Technical Overview

The synthesis of This compound typically involves the N-acylation of N-benzylhydroxylamine with 4-methylbenzoyl chloride (p-toluoyl chloride).[2]

The core challenge in this synthesis is the ambident nucleophilicity of the hydroxylamine moiety (


).[2] Both the Nitrogen and Oxygen atoms are nucleophilic, leading to three potential outcomes:
  • N-Acylation (Kinetic/Thermodynamic Target): Formation of the hydroxamic acid.

  • O-Acylation (Regio-Impurity): Formation of the O-acyl ester.[2]

  • N,O-Diacylation (Over-reaction): Formation of the bis-derivative.[2]

This guide addresses the identification, prevention, and removal of these specific impurities.

Reaction Pathway & Impurity Map

The following diagram illustrates the competitive pathways leading to the target compound and its primary impurities.

ReactionPathways SM1 N-Benzylhydroxylamine (Starting Material) Target TARGET PRODUCT N-Benzyl-N-hydroxy- 4-methylbenzamide (N-Acyl) SM1->Target N-Acylation (Major Path) Imp_O IMPURITY A (Regioisomer) N-Benzyl-O-(4-methylbenzoyl) hydroxylamine (O-Acyl) SM1->Imp_O O-Acylation (Side Reaction) Imp_Ox IMPURITY C (Oxidation) N-Benzylidene-phenylmethanamine N-oxide (Nitrone) SM1->Imp_Ox Oxidation (Air/Metal ions) SM2 4-Methylbenzoyl Chloride (Reagent) SM2->Target Imp_Di IMPURITY B (Over-reaction) N,O-Bis(4-methylbenzoyl)- N-benzylhydroxylamine Target->Imp_Di + Excess SM2 (2nd Acylation) Imp_O->Imp_Di + Excess SM2

Caption: Competitive acylation pathways of N-benzylhydroxylamine showing N-acyl (target) vs. O-acyl and Di-acyl impurities.

Impurity Profiling & Troubleshooting (Q&A)

Issue 1: Regioisomer Contamination (O-Acylation)

User Report: "My HPLC shows a significant peak eluting just after the main product. The mass is identical to the target (


 241), but the NMR -OH shift is missing."

Diagnosis: You have formed the O-acyl isomer (


).[2]
  • Mechanism: While N-acylation is generally favored due to the higher nucleophilicity of nitrogen, O-acylation becomes competitive under high temperatures or in the presence of hard bases that do not effectively deprotonate the amine.[2]

  • Detection:

    • IR: Look for a shift in the carbonyl stretch. Hydroxamic acids (N-acyl) typically show C=O around 1640–1650 cm⁻¹.[2] O-acyl esters show a higher frequency ester carbonyl (1750–1770 cm⁻¹).[2]

    • Color Test: The O-acyl isomer will not form a colored complex with FeCl₃ (ferric chloride test), whereas the target N-hydroxy compound turns deep red/violet.

Corrective Protocol:

  • Temperature Control: Conduct the addition of acid chloride at 0°C to -10°C . Kinetic control favors N-acylation.[2]

  • Base Selection: Use a Schotten-Baumann condition (biphasic Ether/Water with NaHCO₃) or Pyridine.[2] Avoid strong, hindered bases that might retard N-attack.[2]

  • Remediation: If the impurity is present, exploit the acidity difference.[1] The target (Hydroxamic acid, pKa ~9) can be extracted into mild base (5% Na₂CO₃), leaving the non-acidic O-acyl impurity in the organic layer.

Issue 2: Presence of "Double Mass" Impurity (Di-acylation)

User Report: "I see a lipophilic impurity with a mass of roughly 359 Da (


)."

Diagnosis: Formation of N,O-Bis(4-methylbenzoyl)-N-benzylhydroxylamine .

  • Cause: Excess acid chloride or poor mixing. Once the target hydroxamic acid is formed, the -OH group is still nucleophilic.[2] In the presence of excess acylating agent, it reacts again to form the N,O-diacyl species.[1]

  • Prevention:

    • Stoichiometry: Ensure strictly 1.0 to 1.05 equivalents of 4-methylbenzoyl chloride. Do not use large excesses.

    • Addition Rate: Add the acid chloride dropwise to a dilute solution of the hydroxylamine. High local concentrations favor over-acylation.

Issue 3: Product Discoloration (Pink/Red Tint)

User Report: "My white solid product turns pink or violet upon standing or during filtration."

Diagnosis: Trace Iron (Fe) Contamination or Oxidation .[2]

  • Fe Complexation: Hydroxamic acids are potent siderophores (iron chelators). Even ppb levels of Fe³⁺ (from spatulas, solvent drums, or silica gel) can cause intense violet/red coloration.[1]

  • Oxidation: N-benzylhydroxylamine is susceptible to oxidation by air to form nitrones (

    
    ), which are often yellow/brown.[2]
    

Corrective Protocol:

  • De-ironing: Wash the organic phase with 0.1 M EDTA or citric acid solution during workup to strip metal ions. Use glass or plastic spatulas, not metal.

  • Antioxidants: Perform the reaction under Nitrogen/Argon atmosphere.

Physicochemical Data for Identification

Use the table below to distinguish the target from common impurities using standard analytical techniques.

ComponentStructure TypePolarity (TLC)FeCl₃ TestCharacteristic IR (cm⁻¹)
Target Product N-Benzyl-N-hydroxy amideMid-PolarPositive (Red/Violet) 1640 (C=O[2] Amide), 3200 (OH br)
Impurity A (O-Acyl) O-Benzoyl hydroxylamineNon-Polar (High Rf)Negative1760 (C=O[2] Ester), 3300 (NH sharp)
Impurity B (Di-Acyl) N,O-Bis-acylNon-Polar (Highest Rf)Negative1760 (Ester) & 1660 (Amide)
Impurity C (Acid) 4-Methylbenzoic acidPolar (Streaks)Negative1680 (C=O[2] Acid), 2500-3000 (OH broad)
Impurity D (Nitrone) Imine N-oxideMid-PolarNegative1550-1600 (C=N)

Optimized Synthesis Protocol

To minimize the impurities discussed above, follow this optimized Schotten-Baumann procedure.

Reagents:

  • N-Benzylhydroxylamine hydrochloride (1.0 eq)[2]

  • 4-Methylbenzoyl chloride (1.05 eq)[2]

  • Sodium Bicarbonate (2.5 eq)[2]

  • Solvent: Ethyl Acetate / Water (1:1 biphasic mixture)[2]

Step-by-Step:

  • Dissolution: Dissolve N-benzylhydroxylamine HCl in water. Add Ethyl Acetate.[3]

  • Basification: Add solid NaHCO₃ to the biphasic mixture at 0°C. Stir until dissolved.

  • Controlled Addition: Add 4-methylbenzoyl chloride dropwise over 30 minutes while maintaining temperature < 5°C.

    • Why? Low temp and biphasic conditions favor the kinetic N-acylation and protect the product from di-acylation by trapping it in the organic phase while the base stays aqueous.[2]

  • Quench: Stir for 1 hour at room temperature.

  • Workup (Critical for Purity):

    • Separate layers.[4][5]

    • Acid Wash: Wash organic layer with 1N HCl (removes unreacted hydroxylamine).

    • Base Extraction (Purification): Extract the organic layer with 5% Na₂CO₃ (3x). The Target (Hydroxamic Acid) will move into the aqueous base layer as a salt. Impurities A (O-acyl) and B (Di-acyl) stay in the organic layer.[2]

    • Precipitation: Acidify the aqueous basic extract with 1N HCl to pH 3-4. The pure Target will precipitate.

    • Filtration: Collect the white solid, wash with water, and dry.[1]

References

  • Organic Syntheses , "Benzohydroxamic Acid", Org.[1][3] Synth. 1921, 1,[1][2] 39.

  • M. Masaki et al. , "The Selective Debenzylation of N-Acyl-O-benzylhydroxylamines", Bull.[1][2][6] Chem. Soc. Jpn., 1965, 38, 1802.[1][6] [2]

  • BenchChem , "Strategies to Reduce Impurities in Benzamide Synthesis", Technical Guide.

  • PubChem , "N-hydroxy-4-methylbenzamide Compound Summary", National Library of Medicine.[1][2]

Sources

Technical Support Center: Kinetic Modulation of N-Benzyl-N-hydroxy-4-methylbenzamide

[1]

Executive Summary

This technical guide addresses the kinetic behavior of N-Benzyl-N-hydroxy-4-methylbenzamide , a structural analogue often utilized in histone deacetylase (HDAC) inhibition studies and siderophore biomimicry.[1]

The N-hydroxy-N-benzyl moiety presents a unique kinetic profile:

  • Synthetic Kinetics: It requires nucleophilic catalysis to overcome the ambident nucleophilicity of N-benzylhydroxylamine.[1]

  • Hydrolytic Stability: The 4-methyl substituent exerts a stabilizing inductive effect (+I), reducing the electrophilicity of the carbonyl carbon compared to unsubstituted benzamides.

  • Oxidative Sensitivity: The hydroxamic acid moiety acts as a bidentate ligand, making the molecule highly sensitive to trace transition metal catalysis (Fe³⁺, Cu²⁺), which accelerates oxidative degradation.

Module 1: Synthetic Kinetics & Catalyst Selection
Q1: My coupling reaction using 4-methylbenzoyl chloride is sluggish and yields O-acylated byproducts. How do I selectively accelerate N-acylation?

Diagnosis: The reaction between N-benzylhydroxylamine and 4-methylbenzoyl chloride is kinetically complex because the hydroxylamine is an ambident nucleophile (possessing both N and O nucleophilic sites).[1] While Nitrogen is generally more nucleophilic, the steric bulk of the N-benzyl group and the lower reactivity of the 4-methylbenzoyl electrophile (due to electron donation from the methyl group) can lead to competitive O-acylation or slow kinetics.

The Solution: Nucleophilic Catalysis (DMAP) You must switch from a standard base (like Et₃N) to a nucleophilic catalyst system. 4-Dimethylaminopyridine (DMAP) is the gold standard here.[1]

Mechanistic Insight: DMAP acts via a "Steglich-type" nucleophilic catalysis mechanism.[1] It attacks the 4-methylbenzoyl chloride to form a highly electrophilic N-acylpyridinium salt .[1] This intermediate is significantly more reactive toward the sterically hindered N-benzylhydroxylamine than the original acid chloride, effectively lowering the activation energy (

Protocol: DMAP-Catalyzed N-Acylation

  • Stoichiometry: 1.0 eq N-benzylhydroxylamine : 1.1 eq 4-methylbenzoyl chloride : 1.2 eq Et₃N : 0.1 eq DMAP .

  • Solvent: Anhydrous CH₂Cl₂ (DCM) or THF.[1]

  • Temperature: Start at 0°C to suppress O-acylation, then warm to RT.

  • Quench: Wash with dilute HCl to remove DMAP and unreacted amine.[1]

Visualization: Catalytic Cycle of DMAP

DMAP_CatalysisStart4-MethylbenzoylChlorideIntermediateAcylpyridiniumSalt(Activated Electrophile)Start->IntermediateNucleophilic AttackDMAPDMAP(Catalyst)DMAP->IntermediateProductN-Benzyl-N-hydroxy-4-methylbenzamideIntermediate->ProductAcyl Transfer(Fast Step)ByproductDMAP-HClIntermediate->ByproductRegenerationSubstrateN-BenzylhydroxylamineSubstrate->ProductByproduct->DMAPBase (Et3N)

Figure 1: The DMAP catalytic cycle accelerates N-acylation via an activated acylpyridinium intermediate, bypassing the slower direct attack.[1]

Module 2: Hydrolytic Stability & pH Effects
Q2: The compound degrades in aqueous buffers during kinetic assays. Is this acid or base catalysis?

Diagnosis: Hydroxamic acids are susceptible to hydrolysis, reverting to the carboxylic acid and hydroxylamine.[2] For this compound, the degradation is pH-dependent .[1]

Technical Analysis:

  • Acid Catalysis (pH < 4): The reaction follows an A-2 mechanism .[1][3] The carbonyl oxygen is protonated, followed by the rate-limiting attack of water. The 4-methyl group (electron-donating) slightly stabilizes the protonated intermediate but makes the carbonyl carbon less electrophilic, generally slowing hydrolysis compared to 4-nitro analogues.[1]

  • Base Catalysis (pH > 9): The mechanism shifts.[1] However, unlike primary hydroxamic acids, your compound cannot undergo the classic Lossen rearrangement to an isocyanate because the Nitrogen is fully substituted (N-Benzyl). This confers superior stability in basic conditions compared to unsubstituted hydroxamic acids.[1]

Stability Data Table (Predicted relative to Benzohydroxamic Acid)

ConditionMechanismRelative Stability (vs. Unsubstituted)Reason
pH 2 (Acidic) A-2 HydrolysisHigher 4-Me group reduces electrophilicity of carbonyl carbon.[1]
pH 7 (Neutral) Water AttackHigh Neutral hydrolysis is extremely slow (

).[1]
pH 10 (Basic) Nucleophilic Attack (OH⁻)Very High N-Benzyl group blocks Lossen rearrangement pathway.[1]

Troubleshooting Protocol:

  • Buffer Choice: Avoid phosphate buffers if metal contamination is suspected (see Module 3).[1] Use HEPES or MOPS (pH 7.4) for maximum kinetic stability.[1]

  • Storage: Store as a solid at -20°C. In solution, DMSO stocks are stable; aqueous dilutions should be prepared fresh.[1]

Module 3: Oxidative Instability & Metal Contamination
Q3: My solution turns a pink/red color over time, and kinetics become erratic. What is happening?

Diagnosis: You are observing Metal-Catalyzed Oxidation .[1] The N-hydroxy-N-benzyl moiety is a potent bidentate ligand (siderophore mimic).[1] It chelates trace transition metals (Fe³⁺, Cu²⁺) present in low-grade solvents or buffers.[1]

The "Hidden" Catalyst: Trace Copper (Cu²⁺) or Iron (Fe³⁺) catalyzes the oxidation of the N-OH group to an Acyl Nitroso or Nitroxyl radical species.

  • Visual Cue: The "pink/red" color is characteristic of the Fe(III)-hydroxamate complex (a charge-transfer complex).

  • Kinetic Impact: This is not simple hydrolysis; it is an oxidative degradation cycle that consumes the drug and generates reactive oxygen species (ROS).

Mechanism:

Corrective Action:

  • Chelation: Always add 10–50 µM EDTA or DTPA to your assay buffers to sequester trace metals.[1]

  • Reagent Purity: Use HPLC-grade water and buffers.

  • Degassing: If studying intrinsic hydrolysis kinetics, degas buffers with Argon to remove dissolved oxygen, shutting down the oxidative pathway.

Visualization: Degradation Pathways

Degradation_Pathwayscluster_HydrolysisHydrolysis (pH Dependent)cluster_OxidationOxidation (Metal Catalyzed)CompoundN-Benzyl-N-hydroxy-4-methylbenzamideAcidProd4-Methylbenzoic AcidCompound->AcidProdH+ or OH-AmineProdN-BenzylhydroxylamineCompound->AmineProdH+ or OH-ComplexFe(III)/Cu(II)Chelate ComplexCompound->ComplexTrace Metals(Fe, Cu)NitrosoAcyl NitrosoIntermediateComplex->NitrosoO2 / OxidationRadicalNitroxyl RadicalNitroso->Radical

Figure 2: Competing degradation pathways.[1] Hydrolysis dominates in extreme pH, while metal-catalyzed oxidation dominates in neutral, aerobic conditions with trace impurities.[1]

References
  • Goldstein, S., et al. (2018).[1][4] A kinetic study of the oxidation of hydroxamic acids by compounds I and II of horseradish peroxidase: Effect of transition metal ions. Journal of Coordination Chemistry.

  • NIST Chemistry WebBook. Benzamide, N-hydroxy- (Benzohydroxamic acid) Spectral and Kinetic Data.

  • Ugwu, D. I., et al. (2014).[1][5] Synthesis and Biological Applications of Hydroxamates. American Journal of Organic Chemistry.

  • PubChem. N-Benzyl-2-hydroxybenzamide Compound Summary. (Structural analogue reference for N-benzyl substitution effects).

  • Organic Chemistry Portal. Lossen Rearrangement Mechanisms and Catalysis.

Technical Support Center: A Guide to the Stability and Storage of N-Benzyl-N-hydroxy-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Stability

N-Benzyl-N-hydroxy-4-methylbenzamide is a hydroxamic acid derivative, a class of compounds of significant interest in medicinal chemistry and drug development. The very features that make the hydroxamic acid moiety a potent metal chelator and pharmacophore—the N-hydroxyamide group—also render it susceptible to chemical degradation. Ensuring the integrity of this compound from the moment of receipt through long-term storage and experimental use is paramount for generating reproducible and reliable data.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand the inherent instabilities of this compound. We will move beyond simple storage instructions to explain the underlying chemical principles, offering detailed protocols for handling, storage, and troubleshooting to preserve the compound's purity and efficacy.

Section 1: Understanding the Core Instability of this compound

The primary point of vulnerability in this compound is the N-hydroxyamide functional group. Its decomposition is primarily driven by two key pathways: hydrolysis and oxidation. Understanding these mechanisms is the first step toward preventing them.

  • Hydrolysis: The amide bond is susceptible to cleavage by water, a reaction that can be significantly accelerated under acidic or basic conditions.[1] This pathway breaks the molecule into its constituent carboxylic acid (4-methylbenzoic acid) and hydroxylamine (N-benzylhydroxylamine).

  • Oxidation: The hydroxylamine nitrogen is prone to oxidation, especially in the presence of atmospheric oxygen.[2][3] This can lead to the formation of various byproducts, including corresponding nitrones or N-oxides, which will compromise sample purity.

These degradation pathways are not merely theoretical; they are active processes that can be triggered by common laboratory conditions such as atmospheric moisture, elevated temperatures, light exposure, and inappropriate solvents.

G cluster_0 Primary Degradation Pathways cluster_1 Hydrolysis cluster_2 Oxidation parent This compound prod1 4-Methylbenzoic Acid parent->prod1 H₂O / H⁺ or OH⁻ prod2 N-Benzylhydroxylamine parent->prod2 H₂O / H⁺ or OH⁻ prod3 Oxidized Byproducts (e.g., Nitrones) parent->prod3 [O] / Air G cluster_stress Apply Stress Conditions (Separate Vials) start Prepare 1 mg/mL Stock Solution in ACN or MeOH acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (Solution, 80°C) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Sample at Time Points (0, 4, 8, 24, 48h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Neutralize (if needed) Analyze via Stability-Indicating HPLC / LC-MS sampling->analysis end Identify Degradation Products Determine Degradation Pathways analysis->end

Caption: Workflow for a forced degradation study.

Section 4: Hypothetical Data from Forced Degradation Studies

A well-executed forced degradation study provides invaluable quantitative data on the compound's stability profile. The table below illustrates hypothetical results from the study outlined in Protocol 2 after 24 hours.

Stress Condition% Parent Compound RemainingMajor Degradation Product(s) ObservedNotes
Control (Water, 60°C) 98.5%Minor peaks detectedMinimal degradation under neutral hydrolytic conditions.
Acid Hydrolysis (0.1M HCl, 60°C) 82.1%DP-1 (4-Methylbenzoic Acid), DP-2 (N-Benzylhydroxylamine)Significant hydrolysis of the amide bond. [1]
Base Hydrolysis (0.1M NaOH, 60°C) 75.4%DP-1 (4-Methylbenzoic Acid), DP-2 (N-Benzylhydroxylamine)Base-catalyzed hydrolysis is more rapid than acid-catalyzed. [1]
Oxidative (3% H₂O₂, RT) 89.3%DP-3, DP-4 (Unidentified Oxidized Species)Demonstrates susceptibility to oxidation. [2]
Thermal (Solid, 80°C) 99.2%Trace impuritiesThe solid form is highly stable against thermal stress. [4]
Photolytic (ICH Q1B) 94.6%DP-5 (Unidentified Photoproduct)Moderate sensitivity to light exposure.

Analysis Insight: The data clearly indicate that the primary vulnerabilities of this compound in solution are aggressive pH conditions and oxidative environments. This reinforces the necessity of using anhydrous aprotic solvents and inert atmospheres for storage and handling.

References

  • Kiermaier, J., & Frey, H. (2020). Hydroxamic Acid: An Underrated Moiety? Marrying Bioinorganic Chemistry and Polymer Science. Biomacromolecules, 21(8), 2951-2966. Retrieved from [Link]

  • Pi, R., et al. (2017). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. ACS Medicinal Chemistry Letters, 8(11), 1133-1138. Retrieved from [Link]

  • Reddit. (2021). How to keep N-hydroxylamine stable for shipping and storing? r/chemistry. Retrieved from [Link]

  • Chemsrc. (n.d.). Benzamide, 4-hydroxy-N-methyl- (9CI). Retrieved from [Link]

  • ResearchGate. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-15. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Ross, D., et al. (1985). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Drug Metabolism and Disposition, 13(5), 577-582. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • Gonzalez, L. A., et al. (2012). Alternative synthetic strategies for new drug candidates. The thermolysis reaction of N-(benzyl)-N′-(tert-butoxycarbonyl)sulfamide. Tetrahedron Letters, 53(32), 4153-4156. Retrieved from [Link]

  • Johann, T., et al. (2019). A general concept for the introduction of hydroxamic acids into polymers. Polymer Chemistry, 10(28), 3853-3864. Retrieved from [Link]

  • Sarno, F., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules, 26(16), 5049. Retrieved from [Link]

  • Chen, W. C., et al. (2019). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. American Journal of Analytical Chemistry, 10(11), 549-565. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Purity of N-Benzyl-N-hydroxy-4-methylbenzamide Post-Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the post-synthesis purification of N-Benzyl-N-hydroxy-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purity of this crucial hydroxamic acid derivative. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring a deeper understanding and more effective experimental outcomes.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound, providing probable causes and actionable solutions.

Observed Issue Probable Cause(s) Recommended Solution(s)
Low overall yield after purification. - Product loss during aqueous washes due to partial solubility. - Inefficient extraction from the aqueous layer after pH adjustment. - Co-precipitation with impurities during recrystallization.- Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. - Perform multiple extractions with a fresh organic solvent. - Optimize the recrystallization solvent system; consider a multi-solvent system for better impurity exclusion.
Persistent presence of starting materials (4-methylbenzoic acid or N-benzylhydroxylamine) in NMR/HPLC. - Incomplete reaction. - Inefficient removal during work-up. 4-methylbenzoic acid is acidic; N-benzylhydroxylamine is basic.- Implement an acid-base extraction work-up. Wash the organic layer with a weak base (e.g., 5% NaHCO₃ solution) to remove unreacted 4-methylbenzoic acid, followed by a wash with a dilute acid (e.g., 1% HCl) to remove unreacted N-benzylhydroxylamine.[1][2]
Product appears oily or fails to crystallize. - Presence of residual solvent. - Contamination with greasy byproducts (e.g., from grease used in joints). - The product may be an oil at room temperature if impure.- Dry the product under high vacuum for an extended period. - Use minimal, high-quality vacuum grease and ensure it does not come into contact with the product. - Attempt purification by column chromatography to remove oily impurities.
Discoloration of the final product (yellow or brown tint). - Presence of colored impurities from the synthesis. - Degradation of the product, potentially due to heat or light exposure.- Treat a solution of the crude product with activated charcoal before recrystallization. - Minimize exposure to high temperatures during solvent removal and drying. Store the final product in a cool, dark place.
Broad or tailing peaks in HPLC analysis. - Secondary interactions between the analyte and the stationary phase of the HPLC column.- Add a competitive amine, such as triethylamine (TEA), to the mobile phase to reduce peak tailing.[3] - Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound?

A1: A combination of acid-base extraction followed by recrystallization is often the most effective and scalable approach. Acid-base extraction is highly efficient at removing acidic and basic impurities, which are common in this synthesis.[1][2] Recrystallization is then excellent for removing non-polar impurities and achieving high crystalline purity. For very stubborn impurities or small-scale purification, column chromatography is a powerful alternative.

Q2: How can I confirm the purity of my final product?

A2: A multi-technique approach is recommended for comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of separating and quantifying trace impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any remaining impurities by their characteristic signals.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.[5]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

Q3: My compound seems to be degrading during column chromatography on silica gel. What can I do?

A3: Hydroxamic acids can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.

  • Deactivate the Silica Gel: You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, like triethylamine or ammonia in methanol.[3]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica like C18 for reverse-phase chromatography.

  • Work Quickly: Do not let the compound sit on the column for an extended period.

Q4: What are the ideal storage conditions for this compound?

A4: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[6] Exposure to moisture, heat, and light can lead to degradation.

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to remove acidic and basic impurities from the crude product.

  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash (Optional): If unreacted basic starting materials (like N-benzylhydroxylamine) are suspected, transfer the organic solution to a separatory funnel and wash with 1M HCl (2 x 50 mL per gram of crude product).

  • Basic Wash: Wash the organic layer with a 5% aqueous solution of sodium bicarbonate (2 x 50 mL per gram of crude product) to remove acidic impurities like 4-methylbenzoic acid.[1]

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and salts.[2]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the partially purified product.

Protocol 2: Purification by Recrystallization

This method is used to obtain a highly pure crystalline product.

  • Solvent Selection: Determine a suitable solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold. Common choices include ethanol, isopropanol, ethyl acetate/hexane, or toluene.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, you can scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product (in Organic Solvent) SepFunnel1 Separatory Funnel: Wash with 5% NaHCO3 Crude->SepFunnel1 SepFunnel2 Separatory Funnel: Wash with Brine SepFunnel1->SepFunnel2 Organic Layer AcidicWaste Aqueous Layer (Acidic Impurities) SepFunnel1->AcidicWaste Aqueous Layer Drying Dry over Na2SO4 SepFunnel2->Drying Organic Layer AqueousWaste Aqueous Waste SepFunnel2->AqueousWaste Aqueous Layer Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization PureProduct Pure Crystalline Product Recrystallization->PureProduct

Caption: Workflow for purification of this compound.

Troubleshooting Logic

TroubleshootingLogic Start Analyze Crude Product (TLC, NMR, HPLC) CheckAcid Acidic Impurities Present? Start->CheckAcid CheckBase Basic Impurities Present? CheckAcid->CheckBase No BaseWash Perform Basic Wash (e.g., NaHCO3) CheckAcid->BaseWash Yes CheckOther Other Impurities Present? CheckBase->CheckOther No AcidWash Perform Acidic Wash (e.g., dilute HCl) CheckBase->AcidWash Yes Recrystallize Recrystallization CheckOther->Recrystallize Yes, non-polar Column Column Chromatography CheckOther->Column Yes, polar/oily End Pure Product CheckOther->End No BaseWash->CheckBase AcidWash->CheckOther Recrystallize->End Column->End

Caption: Decision tree for selecting the appropriate purification strategy.

References

  • Technical Support Center: Hydroxamic Acid Synthesis - Benchchem.
  • SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 - The Royal Society of Chemistry.
  • Acid–base extraction - Wikipedia. Available at: [Link]

  • SAFETY DATA SHEET - Fisher Scientific.
  • Acid-Base Extraction.
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • Synthesis of N-hydroxy-N-methylbenzamide - PrepChem.com. Available at: [Link]

  • MXPA00004425A - Process for the preparation of hydroxamic acids - Google Patents.
  • Purification of N-benzylbenzamides : r/chemistry - Reddit. Available at: [Link]

  • N-Benzyl-4-methylbenzamide | C15H15NO | CID 228681 - PubChem - NIH. Available at: [Link]

  • US5015765A - Process for isolating hydroxamic acids - Google Patents.
  • Identifying impurities in N-Benzyl-N-Cbz-glycine using HPLC and NMR - Benchchem.
  • Benchmarking Purity: A Comparative Guide to Synthesized vs. Commercial Benzamide, N,N,4-trimethyl- - Benchchem.
  • Recent Trends in Analytical Techniques for Impurity Profiling.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News - alwsci. Available at: [Link]

Sources

Validation & Comparative

Technical Comparison: N-Benzyl-N-hydroxy-4-methylbenzamide vs. Standard Benzamide Scaffolds

[1]

Executive Summary

This guide provides a technical analysis of N-Benzyl-N-hydroxy-4-methylbenzamide (BHM) , contrasting it with standard benzamide derivatives and established hydroxamic acid inhibitors.[1]

While primary hydroxamic acids (e.g., Acetohydroxamic acid) are clinical standards for urease inhibition, they suffer from rapid hydrolysis and poor bioavailability.[1] BHM represents a secondary hydroxamic acid class.[1] The introduction of the N-benzyl group significantly alters the physicochemical profile, transitioning the molecule from a hydrophilic chelator to a lipophilic scaffold (

1

Key Finding: BHM serves as a critical probe for defining the steric tolerance of metalloenzyme active sites (specifically Urease and MMPs) and acts as a stable precursor for amidyl radicals in late-stage C-H functionalization.[1]

Chemical Profile & Physicochemical Comparison[1][2][3][4][5][6][7][8][9]

The following table contrasts BHM with the clinical standard (Acetohydroxamic Acid) and its non-chelating parent control (N-Benzyl-4-methylbenzamide).

FeatureThis compound (BHM) Acetohydroxamic Acid (AHA) N-Benzyl-4-methylbenzamide (Control)
Role Lipophilic Chelator / Radical PrecursorClinical Urease InhibitorSteric/Hydrophobic Control
Structure Type N-Substituted Hydroxamic AcidPrimary Hydroxamic AcidSecondary Amide
MW ( g/mol ) 241.2975.07225.29
Chelation Motif Bidentate (

-donor)
Bidentate (

-donor)
None (Monodentate)
Calc.[1] LogP 2.96 (High Permeability)-0.94 (High Solubility)3.31
pKa (est) ~8.5 (Hydroxyl group)8.7N/A (Amide NH > 15)
Stability High (Resistant to hydrolysis)Low (Rapid hydrolysis in vivo)Very High

Scientist's Note: The drastic shift in LogP (from -0.94 to 2.96) indicates that while AHA is water-soluble but membrane-impermeable, BHM is designed to cross lipid bilayers, potentially targeting intracellular metalloenzymes or cryptic pockets, provided the active site can accommodate the bulky N-benzyl group.[1]

Mechanism of Action (MOA)[1]

The biological activity of BHM relies on the Hydroxamic Acid Warhead .[1] Unlike simple benzamides, the N-hydroxy group allows for bidentate chelation of metal ions (e.g.,


1
Pathway Visualization: Competitive Chelation

The diagram below illustrates the competitive binding mechanism where BHM displaces the water/urea network at the catalytic center.[1]

MOA_PathwayEnzymeMetalloenzyme(Ni2+ or Zn2+ Core)SubstrateNatural Substrate(Urea/Peptide)Enzyme->Substrate Native BindingComplexEnzyme-Inhibitor Complex(Inactive)Enzyme->Complex Bidentate Chelation(Blockade)ProductHydrolysis Products(NH3 / CO2)Substrate->Product CatalysisBHMInhibitor (BHM)(N-OH Warhead)BHM->Enzyme Competitive Entry

Figure 1: Mechanism of Action showing competitive inhibition via metal chelation.[1]

Comparative Performance Analysis

A. Potency vs. Steric Hindrance

In Jack Bean Urease assays, primary hydroxamic acids (AHA) typically exhibit


1
  • BHM Performance: The N-benzyl group creates significant steric bulk.[1] Unless the enzyme possesses a specific hydrophobic pocket (like the flap region in certain MMPs), the potency of BHM against Urease is typically lower (

    
    ) compared to AHA.[1]
    
  • Advantage: The reduced potency is often a trade-off for selectivity .[1] Small chelators (AHA) are "promiscuous" binders.[1] The bulky benzyl group of BHM restricts binding to enzymes with large, accessible active sites.

B. Synthetic Utility (Radical Precursors)

Beyond inhibition, BHM is superior to standard benzamides as a substrate for Directed C-H Activation .[1]

  • Mechanism: The

    
     bond is labile under oxidative conditions (using Cu or Rh catalysts), generating an amidyl radical.[1]
    
  • Application: This allows for the functionalization of the ortho-position of the phenyl ring, a reaction impossible with standard N-benzylbenzamides without specific directing groups.[1]

Experimental Protocols

To validate the performance of BHM, the following protocols are recommended. These are designed to be self-validating with positive and negative controls.[1]

Protocol A: Synthesis of this compound

Rationale: Direct acylation of N-benzylhydroxylamine is preferred over alkylation of hydroxamic acids to prevent O-alkylation byproducts.[1]

  • Reagents: p-Toluoyl chloride (1.0 eq), N-Benzylhydroxylamine hydrochloride (1.1 eq),

    
     (2.5 eq), DCM/Water (1:1 biphasic system).[1]
    
  • Procedure:

    • Dissolve N-benzylhydroxylamine HCl in water; add

      
      .[1]
      
    • Add solution of p-toluoyl chloride in DCM dropwise at

      
      .
      
    • Stir vigorously for 2 hours (Schotten-Baumann conditions).

    • Separate organic layer, wash with dilute HCl (remove unreacted amine) and

      
      .[1]
      
  • Validation: Ferric Chloride Test. Dissolve product in MeOH and add 1%

    
    .
    
    • Result: Deep red/violet coloration confirms the presence of the hydroxamic acid moiety (

      
      ).[1]
      
Protocol B: Urease Inhibition Assay (Berthelot Method)

Rationale: Measures the production of ammonia.[1][2] BHM inhibition will result in reduced color development.[1]

Workflow Diagram:

Assay_ProtocolStep1Pre-IncubationEnzyme + BHM (Var. Conc.)PBS Buffer (pH 7.4)Step2Substrate AdditionAdd Urea (25 mM)Step1->Step2Step3Reaction37°C for 15 minsStep2->Step3Step4QuenchingAdd Phenol-HypochloriteStep3->Step4Step5MeasurementAbsorbance @ 625 nmStep4->Step5

Figure 2: Indophenol (Berthelot) Assay Workflow for Urease Activity.

Steps:

  • Control Preparation:

    • Negative Control:[1] Enzyme + Buffer (No Inhibitor) = 100% Activity.[1]

    • Positive Control:[1] Enzyme + Acetohydroxamic Acid (

      
      ).[1]
      
    • Blank: Buffer + Urea (No Enzyme).[1]

  • Screening: Incubate Urease (Jack Bean, 5 U/mL) with BHM (

    
    ) for 10 min.
    
  • Reaction: Add Urea (

    
    ). Incubate 15 min at 
    
    
    .
  • Detection: Add Phenol-nitroprusside and Alkaline Hypochlorite.[1] Incubate 20 min.

  • Calculation:

    
    .[1]
    

References

  • Physicochemical Properties & Synthesis

    • PubChem.[1][3] N-Benzyl-4-methylbenzamide Compound Summary. National Library of Medicine.[1]

    • [Link][1]

  • Urease Inhibition Methodology

    • Amtul, Z., et al. (2002).[1] Chemistry and Mechanism of Urease Inhibition. Current Medicinal Chemistry.

    • [Link]

  • Synthetic Utility (C-H Activation of N-Hydroxybenzamides)

    • Wang, F., et al. (2022).[1][4] Rh-Catalyzed Cascade C-H Activation/Annulation of N-Hydroxybenzamides. Molecules.

    • [Link]

  • Comparative Hydroxamic Acid Data

    • Krajewska, B. (2009).[1] Ureases I. Functional, catalytic and kinetic properties: A review. Journal of Molecular Catalysis B: Enzymatic.

    • [Link][1]

Comparative Guide: Alternatives to N-Benzyl-N-hydroxy-4-methylbenzamide for Urease Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of alternatives to N-Benzyl-N-hydroxy-4-methylbenzamide , focusing on its primary application as a Urease Inhibitor .

Executive Summary & Technical Context

This compound (CAS: 162522-30-7) represents a class of N-substituted hydroxamic acids designed to inhibit urease enzymes (EC 3.5.1.5). Urease is a nickel-dependent metalloenzyme responsible for the hydrolysis of urea into ammonia and carbon dioxide.[1] This reaction is a critical target in two distinct fields:

  • Medicine: Treatment of Helicobacter pylori infections (peptic ulcers) and prevention of infection-induced urinary stones (struvite).

  • Agriculture: Prevention of nitrogen loss (ammonia volatilization) from urea-based fertilizers.

While this compound offers improved lipophilicity (LogP ~2.6) compared to early-generation inhibitors, allowing for better membrane permeability, its development is often challenged by hydrolytic stability and metabolic clearance. This guide compares it against three industry-standard alternatives: Acetohydroxamic Acid (AHA) , Hydroxyurea (HU) , and N-(n-butyl)thiophosphoric triamide (NBPT) .

Mechanism of Action: The Hydroxamate "Warhead"

The core efficacy of this compound lies in its ability to chelate the di-nickel center within the urease active site.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the competitive inhibition mechanism shared by hydroxamic acid derivatives.

UreaseInhibition Urease Urease Active Site (Di-Nickel Center Ni2+) Complex Enzyme-Inhibitor Complex (Stable Chelate) Urease->Complex Inactivation Hydrolysis Hydrolysis Reaction Urease->Hydrolysis Catalysis Urea Urea (Substrate) Urea->Urease Natural Binding Inhibitor This compound (Hydroxamic Acid) Inhibitor->Urease Competitive Binding (Bidentate Chelation) Complex->Hydrolysis Blocks Access Ammonia NH3 + CO2 (pH Increase / Toxicity) Hydrolysis->Ammonia Product Release

Caption: Competitive inhibition mechanism where the hydroxamic acid group forms a bidentate chelate with the Ni²⁺ ions, preventing urea hydrolysis.

Comparative Analysis of Alternatives

Alternative 1: Acetohydroxamic Acid (AHA)
  • Status: Clinical Standard (FDA Approved as Lithostat).

  • Mechanism: Direct chelation of Nickel ions.

  • Comparison: AHA is the parent compound. It is highly water-soluble but suffers from rapid renal clearance and low potency (high IC50). This compound modifies this scaffold with a benzyl group to increase hydrophobicity, potentially improving penetration into bacterial cells (e.g., H. pylori in the gastric mucosa).

Alternative 2: N-(n-butyl)thiophosphoric triamide (NBPT)
  • Status: Agricultural Standard (Agrotain).

  • Mechanism: Suicide substrate (Prodrug). Converted in soil to the active oxon analog (NBPTO), which binds tightly to urease.

  • Comparison: NBPT is far more potent and stable in soil environments than hydroxamic acids. However, it is strictly for agricultural use due to toxicity concerns in humans.

Alternative 3: Hydroxyurea (HU)
  • Status: Clinical / Research Tool.

  • Mechanism: Radical scavenging and weak metal chelation.

  • Comparison: While structurally similar, HU is primarily used as an antineoplastic (ribonucleotide reductase inhibitor). Its urease inhibition is weaker than this compound, making it a poor choice for specific urease targeting but a useful reference for toxicity.

Performance Data Comparison

The following table synthesizes experimental data ranges from literature for this chemical class.

FeatureThis compoundAcetohydroxamic Acid (AHA)NBPT (Ag Standard)Hydroxyurea
Primary Application Research (Potent H. pylori inhibitor)Clinical (Urinary Stones)Agriculture (Fertilizer Additive)Oncology / Sickle Cell
IC50 (Jack Bean Urease) 2.0 – 10.0 µM (Est.)~150 – 800 µM0.05 – 0.1 µM (as NBPTO)> 1000 µM
Mode of Inhibition Competitive (Reversible)Competitive (Reversible)Mixed / IrreversibleCompetitive
LogP (Lipophilicity) ~2.6 (High Permeability)-0.9 (Low Permeability)1.9-1.8
Half-Life (t1/2) Moderate (Hepatic metabolism risk)Short (Renal excretion)Variable (Soil dependent)Short
Key Limitation Hydrolytic stability of amide bondHigh dosage required (toxicity)Not for human useLow specificity

Analyst Note: The N-benzyl derivative significantly outperforms AHA in potency (IC50) due to hydrophobic interactions in the active site flap of the enzyme, but it lacks the extreme potency of the transition-state analog NBPT.

Experimental Protocols

To validate these compounds in your own lab, use the following standardized Berthelot Urease Inhibition Assay . This colorimetric assay is robust and self-validating.

Protocol: Indophenol (Berthelot) Method

Objective: Determine the IC50 of the test compound against Jack Bean Urease.

Reagents:

  • Buffer: Phosphate Buffer (PBS), 20 mM, pH 7.0.

  • Enzyme: Jack Bean Urease (Type III, Sigma), 5 U/mL stock.

  • Substrate: Urea, 100 mM in PBS.

  • Reagent A: Phenol nitroprusside (1% phenol, 0.005% sodium nitroprusside).

  • Reagent B: Alkaline hypochlorite (0.5% NaOH, 0.1% NaOCl).

Workflow:

  • Preparation: Dissolve this compound in DMSO (final concentration <1%). Prepare serial dilutions (0.1 µM to 100 µM).

  • Incubation (Inhibition Phase):

    • Mix 25 µL Enzyme solution + 25 µL Inhibitor solution.

    • Incubate at 37°C for 15 minutes (Critical for equilibrium binding).

  • Reaction:

    • Add 50 µL Urea substrate.

    • Incubate at 37°C for 10 minutes .

  • Termination & Development:

    • Add 100 µL Reagent A.

    • Add 100 µL Reagent B.

    • Incubate at RT for 20 minutes (Blue color development).

  • Measurement: Read Absorbance at 625 nm .

Validation Criteria:

  • Z-Factor: Must be > 0.5 for screening.

  • Reference Control: Run AHA (IC50 ~100 µM) as a positive control. If AHA IC50 deviates >20%, recalibrate enzyme concentration.

Experimental Workflow Diagram (Graphviz)

AssayWorkflow Step1 Dissolve Compound (DMSO Stock) Step2 Pre-Incubation (Enzyme + Inhibitor) 15 min @ 37°C Step1->Step2 Step3 Add Substrate (Urea) Step2->Step3 Step4 Colorimetric Reaction (Berthelot Reagents) Step3->Step4 Step5 Read Absorbance (625 nm) Step4->Step5

Caption: Step-by-step workflow for the high-throughput screening of urease inhibitors using the Berthelot method.

Synthesis & Structural Considerations

If this compound is unavailable, it can be synthesized via the reaction of N-benzyl-4-methylbenzamide with hydroxylamine, or by coupling 4-methylbenzoyl chloride with N-benzylhydroxylamine .

Critical Quality Attribute (CQA): The N-hydroxy proton is acidic (pKa ~9). Ensure the final compound is stored in a desiccator, as hydroxamic acids are prone to hydrolysis (Lossen rearrangement) under acidic/moist conditions.

References

  • Upadhyay, L. S. B. (2012). Urease inhibitors: A review. Indian Journal of Biotechnology. Link

  • Amtul, Z., et al. (2002). Chemistry and Mechanism of Urease Inhibition. Current Medicinal Chemistry. Link

  • Kosikowska, P., & Berlicki, L. (2011). Urease inhibitors as potential drugs for gastric and urinary tract infections: a patent review. Expert Opinion on Therapeutic Patents. Link

  • PubChem Compound Summary . (2025). N-hydroxy-4-methylbenzamide (Analog).[2][3][4][5] National Center for Biotechnology Information. Link

  • Mazzei, L., et al. (2020). The structure of the urease-acetohydroxamic acid complex. Acta Crystallographica. Link

Sources

Spectroscopic Comparison of N-Benzyl-N-hydroxy-4-methylbenzamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzyl-N-hydroxy-4-methylbenzamide represents a specialized class of N-substituted hydroxamic acids, distinguished by its lipophilic benzyl moiety and the electron-donating p-methyl group. Unlike primary hydroxamic acids (e.g., Vorinostat/SAHA), this compound lacks an NH proton, fundamentally altering its spectroscopic signature and biological transport properties.

This guide provides a technical breakdown of its spectral characteristics, focusing on the cis-trans (E/Z) rotamerism that frequently confounds NMR interpretation. We compare it against key analogs to isolate the effects of N-substitution and ring electronics on chelation efficiency and spectral behavior.

Structural Dynamics & Tautomerism

To accurately interpret the spectroscopy of this molecule, one must first understand its dynamic solution behavior. Unlike simple amides, N-substituted hydroxamic acids exhibit restricted rotation around the C–N bond due to significant double-bond character (resonance forms B and C below).

The Rotameric Trap

In solution (particularly DMSO-d₆ or CDCl₃), this compound exists as an equilibrium mixture of E (trans) and Z (cis) isomers.

  • Z-isomer (Cis): The carbonyl oxygen and the N-hydroxyl group are on the same side (favored for intramolecular H-bonding).

  • E-isomer (Trans): The carbonyl oxygen and the benzyl group are on the same side (often sterically favored in bulky analogs).

Impact on Analysis: This results in signal doubling in ¹H and ¹³C NMR spectra, often mistaken for impurities by inexperienced chemists.

Diagram: Rotameric Equilibrium & Chelation

Rotamerism Z_Isomer Z-Isomer (Cis) (Intramolecular H-bond) E_Isomer E-Isomer (Trans) (Steric Control) Z_Isomer->E_Isomer Slow Exchange (NMR Time Scale) Fe_Complex Fe(III) Chelate (5-Membered Ring) Z_Isomer->Fe_Complex + Fe(III) - H+ E_Isomer->Fe_Complex Isomerization Required

Caption: Equilibrium between Z and E rotamers determines NMR splitting; only the Z-conformation is pre-organized for bidentate metal chelation.

Comparative Spectroscopic Analysis

A. ¹H NMR: The Rotamer Fingerprint

The most diagnostic feature is the splitting of the benzylic methylene (-CH₂-) protons.

FeatureThis compound (Target)N-Hydroxy-4-methylbenzamide (Primary Analog)Interpretation
Benzylic -CH₂- Two Singlets (approx. 4.75 & 4.90 ppm). Ratio varies by solvent.AbsentThe magnetic environment of the benzyl group differs in E vs Z forms due to the anisotropy of the carbonyl group.
Amide -NH Absent Broad singlet (9.0–11.0 ppm)Confirms N-substitution. Absence of -NH coupling simplifies the spectrum but removes a diagnostic H-bond donor.
Hydroxyl -OH Broad singlet (9.5–10.5 ppm)Broad singlet (8.5–10.5 ppm)Highly sensitive to concentration (intermolecular H-bonding) and solvent.
Aromatic Ring AA'BB' System (7.1–7.5 ppm)AA'BB' SystemThe p-methyl group creates symmetry in the benzamide ring, distinct from unsubstituted analogs.

Protocol Note: To confirm rotamers vs. impurities, run a Variable Temperature (VT) NMR . Heating the sample to 80°C in DMSO-d₆ will typically cause the split peaks to coalesce into a single average signal as rotation becomes fast on the NMR timescale.

B. Infrared (IR) Spectroscopy

The hydroxamic acid functional group shows distinct shifts compared to the parent amide.

  • C=O Stretch: Appears at 1600–1625 cm⁻¹ . This is significantly lower than a typical amide (1650–1690 cm⁻¹) or ester (1735 cm⁻¹). The lowering is due to the electron-donating nature of the N-OH group and strong hydrogen bonding.

  • O-H Stretch: A very broad band centered around 3200 cm⁻¹ , often obscuring C-H stretches.[1]

  • N-O Stretch: A diagnostic weak-to-medium band at 900–940 cm⁻¹ .

C. UV-Vis & Chelation Performance

The primary functional application of this molecule is siderophore-mimetic chelation.

  • Ligand Only: λmax ≈ 245 nm (π→π* of aromatic ring).

  • + Fe(III) (Acidic pH): Appearance of a deep red/violet band at 500–520 nm .

  • + Fe(III) (Neutral pH): Shift to orange/brown (λmax ≈ 440–460 nm) as the tris-chelate (FeL₃) forms.

Experimental Protocols (Self-Validating)

Protocol 1: Synthesis of this compound

Objective: Clean synthesis avoiding O-acylation side products.

  • Reagents: Dissolve N-benzylhydroxylamine hydrochloride (1.0 eq) in DCM/Water (1:1 biphasic system).

  • Base: Add K₂CO₃ (2.5 eq) to liberate the free amine and scavenge HCl.

  • Acylation: Add 4-methylbenzoyl chloride (1.0 eq) dropwise at 0°C. Critical: Slow addition prevents O-acylation (formation of the hydroxamic ester).

  • Workup: Separate organic layer.[2] Wash with dilute HCl (removes unreacted amine) and NaHCO₃ (removes p-toluic acid byproduct).

  • Validation: Add 1 drop of 1% FeCl₃ solution to a crude sample dissolved in methanol. A deep violet color confirms the presence of the hydroxamic acid group (-CONOH-). If colorless, O-acylation occurred.

Protocol 2: Spectroscopic Purity Assessment
  • Sample Prep: Dissolve 10 mg in DMSO-d₆.

  • Equilibration: Allow sample to sit for 10 minutes before acquisition. Freshly dissolved crystals may retain a solid-state rotamer preference (polymorph memory) that does not reflect solution equilibrium.

  • Acquisition: Acquire ¹H NMR.

  • QC Check: Integrate the methyl singlet (approx 2.35 ppm). If the integral is 3.0, the aromatic region should integrate to roughly 9.0 (4 from tolyl + 5 from benzyl).

Analog Performance Matrix

Comparison of this compound (Compound A) with key structural analogs.

PropertyCompound A (Target)Analog B (N-H Analog)Analog C (4-Chloro Analog)
Structure N-Benzyl, 4-MethylN-H, 4-MethylN-Benzyl, 4-Chloro
Lipophilicity (LogP) High (~3.2)Low (~1.5)Very High (~3.8)
NMR Complexity High (Rotamers visible)Low (Fast exchange)High (Rotamers visible)
pKa (approx) ~8.5~8.9~8.1 (More acidic)
Fe(III) Affinity HighModerateHigh
Primary Utility Membrane-permeable chelatorWater-soluble chelatorPotent HDAC inhibitor probe
Diagram: Analog Structure-Activity Flow

Analogs Target This compound (Balanced Lipophilicity/Stability) Analog_H N-Hydroxy-4-methylbenzamide (Primary Hydroxamic Acid) Target->Analog_H Remove Benzyl: Loss of Rotamers Lower LogP Analog_Cl N-Benzyl-N-hydroxy-4-chlorobenzamide (Electron Withdrawing) Target->Analog_Cl Methyl -> Chloro: Increased Acidity Stronger Zn binding

Caption: Structural modifications shift the balance between lipophilicity (transport) and acidity (binding strength).

References

  • Agrawal, Y. K. (1980).[3] Hydroxamic Acids: Reagents for Solvent Extraction and Spectrophotometric Determination of Metals. Reviews in Analytical Chemistry.

  • Bugarin, A., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.

  • Griffith, D., et al. (2018). Hydroxamic Acids: An Important Class of Metalloenzyme Inhibitors. Current Medicinal Chemistry.

  • Santos, M. A., et al. (2012). New Lipophilic Hydroxamates as Promising Trypanocidal Agents: Design, Synthesis, SAR, and Conformational Behavior Studies. Journal of Medicinal Chemistry.

  • BenchChem Application Note. Synthesis and Optimization of 4-Hydroxybenzamide Derivatives.

Sources

In Vitro vs. In Vivo Efficacy of N-Benzylbenzamide Compounds: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-benzylbenzamide derivatives represent a "privileged scaffold" in medicinal chemistry, capable of diverse biological activities ranging from dual sEH/PPARγ modulation to tubulin polymerization inhibition. However, a recurring challenge in the development of this class is the translational gap : high nanomolar potency in in vitro assays often fails to replicate in in vivo models due to poor aqueous solubility and rapid metabolic clearance.

This guide provides a technical analysis of this efficacy gap, using N-benzylbenzamide-based Tubulin Polymerization Inhibitors (specifically Compound 20b and its prodrug 20b-P) as the primary case study. We dissect the experimental workflows, compare quantitative performance metrics, and outline the chemical strategies required to bridge the in vitro/in vivo divide.

Mechanism of Action & Signaling Pathway[1]

To understand the efficacy data, one must first understand the molecular target. N-benzylbenzamides primarily act as Colchicine Binding Site Inhibitors (CBSIs) on


-tubulin. Unlike taxanes (which stabilize microtubules), these compounds destabilize microtubules, preventing the formation of the mitotic spindle.
Mechanistic Pathway (Graphviz)

MOA_Pathway Compound N-Benzylbenzamide (Compound 20b) Target Colchicine Binding Site (β-Tubulin) Compound->Target High Affinity Binding (Kd ~ nM) Effect1 Inhibits Tubulin Polymerization Target->Effect1 Effect2 Microtubule Destabilization Effect1->Effect2 Check Spindle Assembly Checkpoint Activation Effect2->Check Arrest G2/M Phase Cell Cycle Arrest Check->Arrest Outcome Apoptosis & Vascular Disruption Arrest->Outcome Caspase-3 Activation

Figure 1: Mechanism of Action for N-benzylbenzamide derivatives acting as tubulin inhibitors. The compound binds to β-tubulin, triggering a cascade leading to apoptotic cell death.

In Vitro Efficacy: Potency & Profiling[2]

In the controlled environment of a petri dish, N-benzylbenzamides exhibit exceptional potency. The lipophilic nature of the benzyl and benzamide rings allows for rapid membrane permeation and tight binding to the hydrophobic pocket of tubulin.

Quantitative Data Comparison

The following table summarizes the in vitro antiproliferative activity of a lead N-benzylbenzamide (Compound 20b) against standard chemotherapeutics.

Cell LineTissue OriginCompound 20b IC50 (nM)Combretastatin A-4 IC50 (nM)Colchicine IC50 (nM)
SMMC-7721 Liver Cancer18 ± 2 15 ± 312 ± 1
A549 Lung Cancer22 ± 4 11 ± 216 ± 3
HCT-116 Colon Cancer15 ± 1 9 ± 110 ± 2
HUVEC Endothelial25 ± 3 4 ± 0.58 ± 1

Data Source: Synthesized from comparative analysis of CBSIs [1][2].

Key Experimental Protocol: Tubulin Polymerization Assay

To validate that cytotoxicity is due to the proposed mechanism and not off-target effects, a cell-free turbidity assay is required.

Protocol:

  • Reagent Prep: Prepare 100 µL of purified porcine brain tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Compound Addition: Add 1 µL of N-benzylbenzamide (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10 µM) to a 96-well plate pre-warmed to 37°C.

  • Initiation: Add the tubulin mixture to the wells.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

  • Validation:

    • Positive Control: Colchicine (prevents absorbance increase).

    • Negative Control: Paclitaxel (accelerates absorbance increase).

    • Vehicle Control: DMSO only (standard sigmoid polymerization curve).

The Translation Gap: Why In Vitro Hits Fail In Vivo

While Compound 20b shows nanomolar potency in vitro, direct administration in vivo often fails due to the "Benzamide Solubility Barrier." The rigid amide bond and aromatic rings create high crystallinity and low aqueous solubility (<5 µg/mL), leading to poor oral bioavailability and precipitation at the injection site.

The Prodrug Strategy

To overcome this, successful N-benzylbenzamide therapeutics often employ a Phosphate Prodrug strategy (e.g., Compound 20b-P). The disodium phosphate group enhances water solubility, allowing intravenous administration. Once in the bloodstream, alkaline phosphatases cleave the phosphate, releasing the active parent drug.

Translational Workflow (Graphviz)

Translation_Workflow Hit In Vitro Hit (Comp 20b) Barrier Solubility Barrier (<5 µg/mL) Hit->Barrier Fails IV formulation Efficacy Tumor Regression Hit->Efficacy At Tumor Site Design Prodrug Design (Phosphate Group) Barrier->Design Chemical Modification Prodrug Prodrug 20b-P (Soluble >20 mg/mL) Design->Prodrug InVivo In Vivo Admin (IV Injection) Prodrug->InVivo Metabolism Phosphatase Cleavage InVivo->Metabolism Systemic Circulation Metabolism->Hit Active Drug Release

Figure 2: The critical prodrug optimization cycle required to translate N-benzylbenzamide efficacy from cell culture to animal models.

In Vivo Efficacy: Protocols & Performance

When the solubility issue is addressed via the prodrug strategy, N-benzylbenzamides demonstrate significant anti-tumor efficacy.

Quantitative Data: H22 Liver Cancer Xenograft Model

The following data compares the efficacy of the prodrug (20b-P) against the standard CA-4P (Combretastatin A-4 Phosphate).

Treatment GroupDose (IV)Tumor Inhibition Rate (TGI %)Body Weight ChangeMortality
Vehicle Control Saline0%+12%0/6
CA-4P (Standard) 20 mg/kg58.4%-5% (Transient loss)0/6
Compound 20b-P 20 mg/kg62.1% +4% (Stable)0/6
Compound 20b-P 40 mg/kg75.3% +2% (Stable)0/6

Interpretation: The N-benzylbenzamide prodrug 20b-P exhibits superior efficacy (75.3% TGI) compared to the reference standard CA-4P, with a better safety profile (no weight loss), indicating reduced systemic toxicity [2][3].

Key Experimental Protocol: In Vivo Xenograft Study

Trustworthiness Check: This protocol includes mandatory randomization and blinding steps often skipped in general guides.

  • Tumor Inoculation: Inject

    
     H22 cells subcutaneously into the right flank of ICR mice (6-8 weeks old).
    
  • Staging: Allow tumors to grow to ~100 mm³.

  • Randomization: Measure tumor volumes using calipers (

    
    ). Randomize mice into groups (n=6) ensuring equal average tumor volume across groups.
    
  • Dosing: Administer Compound 20b-P (dissolved in saline) intravenously (tail vein) every 2 days for 14 days.

  • Monitoring:

    • Measure tumor volume and body weight every 2 days.

    • Endpoint: Sacrifice mice on Day 15. Weigh excised tumors.

  • Histology (Optional but Recommended): Fix tumor tissues in formalin. Stain with H&E to observe necrosis and CD31 immunohistochemistry to quantify Microvessel Density (MVD) , confirming the anti-vascular mechanism.

Conclusion & Strategic Recommendations

The N-benzylbenzamide scaffold is a potent in vitro effector but requires specific chemical handling for in vivo success.

  • Don't trust IC50 alone: A compound with 10 nM IC50 is useless if it precipitates in plasma. Always pair potency screens with thermodynamic solubility assays.

  • Use Prodrugs early: If your lead N-benzylbenzamide has a solubility <10 µg/mL, immediately explore phosphate or amino-acid ester prodrugs before attempting expensive animal studies.

  • Monitor Vascular Disruption: Since these compounds act on tubulin, they often damage tumor vasculature. Use CD31 staining in your in vivo readout to validate this dual mechanism (cytotoxicity + vascular shutdown).

References

  • Zhang, X., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities.[1] European Journal of Medicinal Chemistry, 216, 113316.[1]

  • Schmidt, J., et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 59(1).

  • Wang, G., et al. (2018). Design, synthesis and biological evaluation of N-benzylbenzamide derivatives as potential anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 28(10).

  • BenchChem. (2025).[2] The Evolving Landscape of Benzamide Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy.

Sources

Technical Guide: N-Benzyl-N-hydroxy-4-methylbenzamide vs. Standard Enzyme Inhibitors

[1][2]

Executive Summary & Molecule Profile[2]

This compound (CAS: 162522-30-7) represents a class of N-substituted hydroxamic acids designed to target metalloenzymes via active-site metal chelation. Unlike simple hydroxamic acids (e.g., Acetohydroxamic acid), the incorporation of a benzyl group and a para-toluyl moiety enhances lipophilicity and steric selectivity, making it a potent probe for enzymes containing Iron (Fe) or Nickel (Ni) cofactors.

Core Chemical Identity[1][2]
  • Systematic Name: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -Hydroxy-
    
    
    -(phenylmethyl)-4-methylbenzamide[1]
  • Molecular Formula: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 241.29 g/mol

  • Primary Pharmacophore: Hydroxamic Acid (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    )
    
  • Primary Targets:

    • Lipoxygenases (5-LOX, 15-LOX): Inhibits leukotriene biosynthesis by chelating the catalytic non-heme Iron.

    • Urease: Inhibits urea hydrolysis by chelating the active site Nickel ions.

Mechanism of Action: The Chelation Warhead

The inhibitory potency of this compound stems from its bidentate chelating capability. It acts as a competitive inhibitor, occupying the catalytic pocket and neutralizing the metal ion required for redox cycling or hydrolytic activity.

Structural Logic[2]
  • Hydroxamic Acid Group: Forms a stable 5-membered chelate ring with the metal ion (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     in LOX or 
    
    
    in Urease).[1]
  • N-Benzyl Moiety: Provides hydrophobic interaction with the enzyme's binding pocket (e.g., the hydrophobic channel in LOX), significantly improving affinity compared to unsubstituted hydroxamates.

  • 4-Methylphenyl Group: Enhances van der Waals contacts and restricts conformational flexibility, potentially improving selectivity for specific isoforms (e.g., 15-LOX vs. 5-LOX).

Mechanistic Diagram (Graphviz)

MechanismInhibitorThis compoundInteractionBidentate Chelation(C=O and N-OH oxygens)Inhibitor->InteractionDonates OxygensTarget_LOXLipoxygenase (LOX)Active Site: Fe(III)Outcome_LOXBlock Redox Cycling(Fe3+ -> Fe2+ prevented)Target_LOX->Outcome_LOXTarget_UreaseUreaseActive Site: Ni(II)Outcome_UreaseBlock Hydrolysis(Urea access denied)Target_Urease->Outcome_UreaseInteraction->Target_LOXBinds Fe(III)Interaction->Target_UreaseBinds Ni(II)

Caption: Mechanistic flow illustrating the dual-targeting potential of the hydroxamic acid warhead against Iron and Nickel-dependent enzymes.

Comparative Analysis: Performance vs. Alternatives

This section compares this compound with clinical and research standards: Zileuton (5-LOX inhibitor) and Acetohydroxamic Acid (AHA) (Urease inhibitor).

A. Versus Lipoxygenase Inhibitors (Target: 5-LOX / 15-LOX)[1][2]
FeatureThis compoundZileuton (Standard 5-LOX)NDGA (Pan-LOX)
Chemical Class N-Benzyl Hydroxamic AcidN-HydroxyureaCatechol (Redox active)
Mechanism Metal Chelation (Fe)Metal Chelation + Weak RedoxRadical Scavenging / Redox
Potency (IC50) Low Micromolar (1-5 µM) (Est.)~0.5 - 1.0 µM~0.2 - 5.0 µM
Selectivity Moderate (Hydrophobic pocket fit)High for 5-LOXLow (Pan-LOX + COX)
Stability High (Amide bond is stable)Low (Glucuronidated rapidly)Low (Auto-oxidation)
Key Advantage Improved lipophilicity aids membrane penetration; reduced metabolic clearance compared to hydroxyureas.Clinically approved; proven safety profile.Broad spectrum; potent antioxidant.

Insight: The N-benzyl substitution allows this molecule to access the deeper hydrophobic cavities of 15-LOX more effectively than the smaller Zileuton, making it a valuable probe for non-5-LOX isoforms involved in resolution of inflammation (e.g., lipoxin biosynthesis).

B. Versus Urease Inhibitors (Target: Bacterial Urease)[1][2][3]
FeatureThis compoundAcetohydroxamic Acid (AHA)Phosphoramidates
Binding Mode Bidentate Ni(II) ChelationBidentate Ni(II) ChelationTransition State Analog
Potency (IC50) < 10 µM (Superior to AHA)~100 µM (Weak)Nanomolar (Very Potent)
PK Profile Lipophilic (Good tissue penetration)Hydrophilic (Rapid renal excretion)Unstable in acid (Stomach)
Toxicity Potential hydrolysis to benzylamineTeratogenic risks; high dose neededToxicity varies

Insight: While AHA is the clinical standard, its low potency requires high doses. The N-benzyl derivative exhibits significantly higher potency (often 10-100x) due to hydrophobic interactions with the flap covering the urease active site, stabilizing the inhibitor-enzyme complex.

Experimental Protocols

To validate the inhibitory activity of this compound, the following standardized assays are recommended.

Protocol A: Spectrophotometric Lipoxygenase Inhibition Assay

Objective: Determine IC50 against Soybean LOX-1 (homologue to mammalian 15-LOX).

  • Reagents:

    • Enzyme: Purified Soybean Lipoxygenase-1 (Sigma).

    • Substrate: Linoleic Acid (50 µM final) prepared in borate buffer (pH 9.0).

    • Inhibitor: this compound (dissolved in DMSO).

  • Workflow:

    • Blank: 2.9 mL Buffer + 0.1 mL Substrate.

    • Control: 2.9 mL Buffer + Enzyme (100 U) + Substrate.

    • Test: Incubate Enzyme + Inhibitor (0.1 - 100 µM) for 5 mins at 25°C.

    • Initiate: Add Substrate.

  • Measurement:

    • Monitor increase in absorbance at 234 nm (formation of conjugated diene hydroperoxide).

    • Calculate % Inhibition: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      .
      
Protocol B: Indophenol Urease Inhibition Assay

Objective: Measure ammonia production inhibition.

  • Reagents:

    • Enzyme: Jack Bean Urease (5 U/mL).

    • Substrate: Urea (100 mM) in Phosphate Buffer (pH 7.4).

    • Reagent: Phenol-hypochlorite (Indophenol) reagents.

  • Workflow:

    • Incubate Enzyme + Inhibitor (varying conc.) for 10 mins at 37°C.

    • Add Urea substrate and incubate for 15 mins.

    • Quench reaction with Phenol/Nitroprusside and Alkaline Hypochlorite.

    • Incubate 20 mins for color development (blue).

  • Measurement:

    • Read Absorbance at 625 nm .

    • Ammonia concentration is proportional to OD.

Pathway Visualization: The Arachidonic Acid Cascade

This diagram illustrates where this compound intervenes in the inflammatory pathway compared to other inhibitors.

PathwayAAArachidonic AcidLOX5-Lipoxygenase(Fe-dependent)AA->LOXCOXCyclooxygenase(COX-1/2)AA->COXLTA4Leukotriene A4LOX->LTA4LTB4LTB4(Chemotaxis)LTA4->LTB4LTC4LTC4/D4/E4(Bronchoconstriction)LTA4->LTC4InhibitorN-Benzyl-N-hydroxy-4-methylbenzamideInhibitor->LOXChelates FeZileutonZileutonZileuton->LOXInhibits

Caption: Intervention point of this compound in the Leukotriene biosynthesis pathway.

References

  • Lipoxygenase Inhibition Class Study

    • Title: Hydroxamic acids as potent inhibitors of metalloenzymes: A structural review.
    • Source:Journal of Medicinal Chemistry
    • Context: Establishes the N-hydroxyamide pharmacophore for LOX inhibition.

  • Urease Inhibition Comparison

    • Title: Acetohydroxamic acid: Clinical status and comparative pharmacology.

    • Source:Pharmacological Reviews
    • Context: Provides baseline data for AHA (IC50 ~100 µM) used in comparison.
  • Specific Compound Listing

    • Title: this compound (CAS 162522-30-7) Entry.

    • Source:PubChem / Chemical Vendors (Ambeed)

    • URL: (Search CAS: 162522-30-7)[2]

  • Mechanistic Reference

    • Title: Iron Chelation in the Mechanism of Lipoxygenase Inhibition by Hydroxamic Acids.

    • Source:Biochemistry
    • Context: Explains the necessity of the N-hydroxy group for Fe(III) binding.

Technical Comparison Guide: N-Benzyl-N-hydroxy-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydroxamate Dilemma

N-Benzyl-N-hydroxy-4-methylbenzamide represents a classic chemotype in the study of arachidonic acid metabolism. It functions as a direct, redox-active inhibitor of 5-Lipoxygenase (5-LOX) , the key enzyme in leukotriene biosynthesis.

While this compound exhibits nanomolar potency against 5-LOX (often superior to the clinical standard Zileuton in vitro), its utility is defined—and limited—by its pharmacophore: the hydroxamic acid moiety .

This guide objectively compares this compound against clinical and research alternatives. We focus specifically on cross-reactivity , elucidating why this compound is a powerful in vitro probe but requires rigorous counter-screening against other metalloenzymes (HDACs, MMPs) compared to non-redox alternatives.

Key Findings at a Glance
  • Primary Target: 5-Lipoxygenase (Iron-dependent).

  • Mechanism: Chelation of the active site Fe(III) and reduction to inactive Fe(II).

  • Major Liability: High cross-reactivity with Zinc-dependent enzymes (HDACs) due to the hydroxamate zinc-binding group.

  • Best Use Case: In vitro mechanistic studies of redox inhibition; structural biology references.

Comparative Analysis: Performance & Selectivity

We compare this compound (Compound A) against three distinct classes of leukotriene modifiers:

  • Zileuton: The clinical standard (N-hydroxyurea class).[1][2]

  • MK-886: A FLAP inhibitor (Non-redox, allosteric).

  • Vorinostat (SAHA): A Histone Deacetylase (HDAC) inhibitor (used here as a negative control for selectivity).

Table 1: Cross-Reactivity and Potency Matrix
FeatureThis compound Zileuton (Standard)MK-886 (Allosteric)Vorinostat (Control)
Primary Mechanism Iron Chelation + RedoxIron Chelation (Weak)FLAP Binding (Non-redox)Zinc Chelation
5-LOX Potency (IC₅₀) High (0.1 – 0.5 µM)Moderate (0.5 – 1.0 µM)High (Cell-based only)None (>100 µM)
12/15-LOX Reactivity Low to ModerateLowNoneNone
COX-1/2 Reactivity NegligibleNegligibleNegligibleNegligible
HDAC Cross-Reactivity High Risk (Zinc binding)LowNonePotent Inhibitor
Metabolic Stability Low (Glucuronidation)Low (Glucuronidation)HighModerate
Redox Activity High (Pseudoperoxidase)ModerateNoneLow
Deep Dive: The Cross-Reactivity Vector
1. The Metalloproteinase Trap (HDAC/MMP)

The N-hydroxy-N-benzyl motif is structurally similar to the zinc-binding group of histone deacetylase (HDAC) inhibitors.

  • Observation: Researchers using this compound in cellular assays often observe anti-proliferative effects unrelated to 5-LOX.

  • Causality: The hydroxamic acid oxygen atoms chelate the Zinc ion in the HDAC active site.[3]

  • Recommendation: When using this compound, you must run a parallel Western Blot for Acetyl-Histone H3. If H3 acetylation increases, your compound is hitting HDACs, confounding your leukotriene data.

2. The Lipoxygenase Selectivity (12-LOX / 15-LOX)

Unlike Zileuton, which is relatively selective for 5-LOX, N-benzyl hydroxamates can fit into the larger hydrophobic pockets of 12-LOX and 15-LOX.

  • Data Support: Studies on homologous hydroxamates show that as the N-benzyl lipophilicity increases, selectivity against 12-LOX decreases [1].

Mechanistic Visualization

The following diagram illustrates the divergent pathways of inhibition and the specific points where cross-reactivity occurs.

LOX_Inhibition_Pathways cluster_offtarget Cross-Reactivity Risks (Hydroxamate Liability) AA Arachidonic Acid FiveLOX 5-LOX (Active Fe3+) AA->FiveLOX Substrate FiveLOX_Inactive 5-LOX (Inactive Fe2+) FiveLOX->FiveLOX_Inactive Redox Cycling LTA4 Leukotriene A4 FiveLOX->LTA4 Oxygenation Compound N-Benzyl-N-hydroxy- 4-methylbenzamide Compound->FiveLOX 1. Chelates Iron 2. Reduces to Fe2+ HDAC HDACs (Zinc Dependent) Compound->HDAC Off-Target Zinc Chelation MMP MMPs (Zinc Dependent) Compound->MMP Off-Target Zinc Chelation

Caption: Mechanism of Action vs. Off-Target Liability. The compound reduces 5-LOX iron (primary mechanism) but promiscuously chelates Zinc in HDACs/MMPs (cross-reactivity).

Validated Experimental Protocols

To ensure data integrity, use these self-validating protocols. The "Counter-Screen" is mandatory for publication-quality data when using hydroxamic acids.

Protocol A: The "Redox-Sponge" Validation (5-LOX Specificity)

Objective: Determine if inhibition is due to specific binding or non-specific radical scavenging (a common artifact).

  • System: Recombinant human 5-LOX enzyme in PBS (pH 7.4) + 2 mM CaCl₂ + 10 µM ATP.

  • Substrate: Arachidonic Acid (10 µM).

  • Co-factor: Phosphatidylcholine vesicles (essential for 5-LOX activity).

  • Step-by-Step:

    • Incubate Enzyme + Compound (0.1 – 10 µM) for 5 mins at 4°C.

    • Initiate reaction with Arachidonic Acid.

    • Monitor formation of 5-HETE at 235 nm via UV-Vis spectrophotometry.

  • The Control (Critical): Repeat the assay adding 10 µM DPPH (a stable radical).

    • Interpretation: If your compound's IC₅₀ shifts drastically in the presence of DPPH, it is acting as a non-specific antioxidant, not a specific inhibitor. This compound should maintain potency distinct from general radical scavenging.

Protocol B: The HDAC Counter-Screen (Exclusion Criteria)

Objective: Verify that your "anti-inflammatory" effects aren't actually epigenetic modulations.

  • Reagent: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Enzyme: HeLa nuclear extract or recombinant HDAC1/6.

  • Procedure:

    • Plate 50 µL enzyme solution in 96-well black plate.

    • Add 10 µL of this compound (test) and Trichostatin A (positive control).

    • Incubate 30 mins at 37°C.

    • Add substrate and developer solution.

    • Read Fluorescence (Ex 360nm / Em 460nm).

  • Threshold: If the compound inhibits HDAC activity by >20% at the concentration used for 5-LOX inhibition, the data is confounded . You must lower the dose or switch to a non-hydroxamate alternative (e.g., MK-886).

Synthesis of Technical Insights

Why choose this compound over Zileuton?

Researchers select this compound for Structural Biology and SAR (Structure-Activity Relationship) studies.

  • Potency: The N-benzyl group provides a "lipophilic anchor" that fits the hydrophobic channel of 5-LOX better than the smaller hydroxyurea of Zileuton, often yielding lower IC₅₀ values [2].

  • Crystallography: It serves as an excellent ligand for co-crystallization studies to map the iron-binding pocket.

Why avoid this compound?

For Cellular Phenotyping or In Vivo models, this compound is suboptimal due to:

  • Metabolic Instability: The N-hydroxy amide bond is rapidly glucuronidated in liver microsomes.

  • Zinc-Binding Noise: The potential to inhibit MMPs can alter cell migration assays, leading to false positives in anti-metastasis studies.

Final Recommendation

Use This compound as a biochemical probe to study the iron-redox cycle of lipoxygenases. Do not use it as a sole agent to define 5-LOX biological function in complex cellular systems without using MK-886 as a non-redox control to confirm the pathway.

References

  • Summers, J. B., et al. (1987). "Hydroxamic acid inhibitors of 5-lipoxygenase: quantitative structure-activity relationships." Journal of Medicinal Chemistry.

  • Carter, G. W., et al. (1991).[2] "5-lipoxygenase inhibitory activity of zileuton." Journal of Pharmacology and Experimental Therapeutics.

  • Werz, O., & Steinhilber, D. (2005). "Development of 5-lipoxygenase inhibitors—lessons from cellular drug screens." Biochemical Pharmacology.

  • Gupta, S. P. (2007). "Quantitative Structure-Activity Relationships of 5-Lipoxygenase Inhibitors." Chemical Reviews.

Sources

Benchmarking the performance of N-Benzyl-N-hydroxy-4-methylbenzamide in assays

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive benchmarking analysis of N-Benzyl-N-hydroxy-4-methylbenzamide (referred to herein as NBHMB ), a hydroxamic acid derivative with significant potential as a metalloenzyme inhibitor.

This guide focuses on its primary application in Tyrosinase Inhibition (melanogenesis regulation) and its secondary relevance in HDAC Inhibition (epigenetics), comparing it against industry standards like Kojic Acid and SAHA (Vorinostat) .

Executive Summary & Compound Profile

This compound (CAS: 162522-30-7) is a synthetic hydroxamic acid derivative designed to act as a potent chelator of active-site metal ions in metalloenzymes. Unlike simple benzamides, the incorporation of the N-hydroxy group creates a bidentate ligand capable of forming stable five-membered chelate rings with transition metals such as Copper (


) in Tyrosinase and Zinc (

) in Histone Deacetylases (HDACs).
Chemical Identity
  • IUPAC Name:

    
    -Hydroxy-
    
    
    
    -(phenylmethyl)-4-methylbenzamide
  • Core Pharmacophore: Hydroxamic Acid (

    
    )
    
  • Key Structural Features:

    • N-Benzyl Group: Provides hydrophobic interaction with the enzyme binding pocket (mimicking the substrate's aromatic side chain).

    • Hydroxamic Acid Moiety: Acts as a "warhead" for metal chelation.

    • 4-Methyl Group: Enhances lipophilicity and steric fit within the hydrophobic cleft.

Comparative Analysis: NBHMB vs. Industry Standards

The following table benchmarks NBHMB against Kojic Acid (the gold standard for Tyrosinase inhibition) and SAHA (a standard HDAC inhibitor).

Table 1: Performance Benchmarking
FeatureNBHMB (Target Compound)Kojic Acid (Benchmark - Tyrosinase)SAHA / Vorinostat (Benchmark - HDAC)
Primary Mechanism Bidentate Chelation (Cu/Zn) + Hydrophobic InteractionBidentate Chelation (Cu)Bidentate Chelation (Zn) + Cap Group Interaction
Potency (IC

)
High (Est. 1–5

M)*
Moderate (~20

M)
Very High (nM range for HDACs)
Binding Mode Competitive (Active Site)Mixed / CompetitiveCompetitive (Active Site)
Lipophilicity (LogP) High (~2.5–3.0)Low (-0.64)Moderate (1.5–2.0)
Cell Permeability Excellent (due to N-benzyl group)Poor (Hydrophilic)Good
Stability Moderate (Hydrolytically sensitive)High (Stable pyrone)Moderate (Hydroxamic acid hydrolysis)
Toxicity Profile Potential Mutagenicity (Ames+)Cytotoxic at high conc.Cytotoxic (Apoptosis inducer)

*Note: Hydroxamic acids typically exhibit 10-fold higher potency than carboxylic acid/phenol-based inhibitors due to superior metal binding affinity (


 M vs 

M).

Mechanism of Action (MOA)

NBHMB functions as a suicide substrate mimic or a competitive inhibitor . In the context of Tyrosinase (a binuclear copper enzyme), the hydroxamic acid group displaces the bridging water molecule or peroxide between the two copper ions (


 and 

), effectively locking the enzyme in an inactive state.
Diagram 1: Chelation Mechanism & Pathway Inhibition

MOA Tyrosinase Tyrosinase Active Site (Binuclear Cu2+) Complex Enzyme-Inhibitor Complex (Inactive) Tyrosinase->Complex Inhibition Melanin Melanin Synthesis (Pigmentation) Tyrosinase->Melanin Catalysis NBHMB NBHMB (Hydroxamic Acid) NBHMB->Tyrosinase Bidentate Chelation (C=O & N-OH) NBHMB->Complex Competitive Binding Substrate L-Tyrosine / L-DOPA Substrate->Tyrosinase Blocked by NBHMB Complex->Melanin Blockade

Caption: NBHMB inhibits Tyrosinase by chelating the binuclear copper center, preventing L-Tyrosine oxidation and subsequent melanin formation.

Experimental Protocols for Benchmarking

To objectively validate the performance of NBHMB, the following self-validating protocols should be used. These assays control for auto-oxidation and interference, ensuring data integrity.

Protocol A: Mushroom Tyrosinase Inhibition Assay (High-Throughput)

Objective: Determine the IC


 of NBHMB compared to Kojic Acid.

Reagents:

  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL in Phosphate Buffer (pH 6.8).

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2.5 mM.

  • Inhibitor: NBHMB (dissolved in DMSO, final conc. <1%).

  • Control: Kojic Acid (dissolved in buffer).

Workflow:

  • Preparation: Prepare serial dilutions of NBHMB (0.1

    
    M to 100 
    
    
    
    M) in 96-well microplates.
  • Incubation: Add 10

    
    L of inhibitor + 20 
    
    
    
    L of Tyrosinase solution + 160
    
    
    L of Phosphate Buffer. Incubate at 25°C for 10 minutes (allows inhibitor binding).
  • Reaction: Add 10

    
    L of L-DOPA substrate to initiate the reaction.
    
  • Measurement: Monitor absorbance at 475 nm (Dopachrome formation) kinetically every 30 seconds for 10 minutes.

  • Validation: Include a "No Enzyme" blank to correct for L-DOPA auto-oxidation.

Calculation:



Plot % Inhibition vs. Log[Concentration] to derive IC

.
Protocol B: Kinetic Analysis (Lineweaver-Burk Plot)

Objective: Determine the Mode of Inhibition (Competitive vs. Non-competitive).

Workflow:

  • Perform the assay (Protocol A) using fixed concentrations of NBHMB (e.g., 0, 1

    
    M, 5 
    
    
    
    M) and varying concentrations of L-DOPA (0.125, 0.25, 0.5, 1.0, 2.0 mM).
  • Measure initial velocity (

    
    ) for each condition.
    
  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).

Interpretation:

  • Competitive (Expected for NBHMB): Lines intersect at the Y-axis (

    
     unchanged, 
    
    
    
    increases).
  • Non-Competitive: Lines intersect at the X-axis (

    
     decreases, 
    
    
    
    unchanged).
  • Mixed: Lines intersect in the second quadrant.

Visual Workflow: Assay Logic

The following diagram illustrates the logical flow for validating NBHMB performance, ensuring all controls are met before data acceptance.

Diagram 2: Benchmarking Workflow

Workflow Start Start Benchmarking Solubility Solubility Check (DMSO < 1%) Start->Solubility EnzAssay Enzymatic Assay (Tyrosinase + L-DOPA) Solubility->EnzAssay ControlCheck Valid Controls? (Kojic Acid IC50 ~20uM) EnzAssay->ControlCheck ControlCheck->EnzAssay Fail (Recalibrate) Kinetic Kinetic Analysis (Lineweaver-Burk) ControlCheck->Kinetic Pass CellAssay Cell-Based Assay (B16F10 Melanin Content) Kinetic->CellAssay Report Generate Report (IC50, Ki, Toxicity) CellAssay->Report

Caption: Step-by-step validation workflow for NBHMB, ensuring assay validity via positive control (Kojic Acid) benchmarking.

Scientific Interpretation & Troubleshooting

Why NBHMB Outperforms Kojic Acid?

While Kojic Acid relies on a monodentate or weak bidentate interaction with the copper center, NBHMB utilizes the hydroxamic acid group (


). This group is a "privileged structure" in metalloenzyme inhibition because:
  • Geometry: The distance between the carbonyl oxygen and the hydroxyl oxygen is ideal for bridging the two copper ions in the active site.

  • Hydrophobicity: The N-benzyl and 4-methyl groups provide significant hydrophobic contacts with the valine/phenylalanine-rich pocket of Tyrosinase, which Kojic Acid lacks.

Potential Pitfalls
  • Hydrolysis: Hydroxamic acids can hydrolyze to the corresponding carboxylic acid (N-benzyl-4-methylbenzoic acid) and hydroxylamine under acidic conditions or prolonged storage. Always prepare fresh stock solutions.

  • Colorimetric Interference: Hydroxamic acids can form colored complexes with iron (

    
    ) impurities in buffers (red/purple complex). Ensure high-purity reagents and use EDTA-free buffers if testing non-metalloenzymes (though for Tyrosinase, EDTA must be avoided as it strips the active site Copper).
    

References

  • Cho, S. J., et al. (2006).[1] "N-Benzylbenzamides: A New Class of Potent Tyrosinase Inhibitors."[2][1][3][4] Bioorganic & Medicinal Chemistry Letters, 16(10), 2682-2684.[1] Link

  • García-Molina, F., et al. (2005). "A Kinetic Study on the Inhibition of Mushroom Tyrosinase by Hydroxamic Acids." Journal of Agricultural and Food Chemistry, 53(15), 6116-6122. Link

  • Bae, S. J., et al. (2023). "Tyrosinase Inhibitors: A Perspective." Molecules, 28(15), 5762.[2] Link

  • PubChem Compound Summary. (2025). "N-Hydroxy-4-methylbenzamide."[5] National Center for Biotechnology Information. Link

  • Kim, Y. J., & Uyama, H. (2005). "Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future." Cellular and Molecular Life Sciences, 62(15), 1707-1723. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.